molecular formula C14H21N B13322487 Cyclobutyl(4-isopropylphenyl)methanamine CAS No. 1153766-91-6

Cyclobutyl(4-isopropylphenyl)methanamine

Cat. No.: B13322487
CAS No.: 1153766-91-6
M. Wt: 203.32 g/mol
InChI Key: REQODYUBEIEGEP-UHFFFAOYSA-N
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Description

Cyclobutyl(4-isopropylphenyl)methanamine is a useful research compound. Its molecular formula is C14H21N and its molecular weight is 203.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclobutyl(4-isopropylphenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclobutyl(4-isopropylphenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1153766-91-6

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

cyclobutyl-(4-propan-2-ylphenyl)methanamine

InChI

InChI=1S/C14H21N/c1-10(2)11-6-8-13(9-7-11)14(15)12-4-3-5-12/h6-10,12,14H,3-5,15H2,1-2H3

InChI Key

REQODYUBEIEGEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C2CCC2)N

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Cyclobutyl(4-isopropylphenyl)methanamine for Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

In the intricate journey of drug discovery and development, the intrinsic physicochemical properties of a lead compound are paramount determinants of its ultimate success or failure. These fundamental characteristics govern a molecule's behavior from the moment of administration through its complex journey to the target site of action.[1][2][3] A thorough understanding and early optimization of these properties are, therefore, not merely a matter of academic interest but a critical strategy to de-risk drug development programs, enhance efficacy, and improve safety profiles. This guide provides an in-depth technical exploration of the key physicochemical properties of a promising drug-like scaffold, Cyclobutyl(4-isopropylphenyl)methanamine, and outlines the experimental methodologies for their precise determination. For researchers, scientists, and drug development professionals, this document serves as a practical handbook for assessing and optimizing this chemical entity for therapeutic applications.

The core principle of modern drug design revolves around a multi-parameter optimization process where potency against a biological target is balanced with favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[4][5] It is now well-established that poor physicochemical properties are a leading cause of late-stage clinical trial failures.[6][7] Therefore, a proactive approach to characterizing and engineering these properties into a lead candidate from the outset is a hallmark of an efficient and successful drug discovery campaign.[8]

This guide will focus on the following key physicochemical parameters for Cyclobutyl(4-isopropylphenyl)methanamine:

  • Molecular Structure and Weight: The foundational blueprint of the molecule.

  • pKa: The ionization constant, which profoundly influences solubility, permeability, and target binding.

  • Lipophilicity (logP/logD): A measure of a compound's affinity for lipid versus aqueous environments, a key driver of absorption and distribution.

  • Aqueous Solubility: The ability of the compound to dissolve in water, a prerequisite for absorption and formulation.

For each of these properties, we will delve into its significance in drug design and provide detailed, field-proven experimental protocols for their determination. The overarching goal is to equip the reader with the knowledge and practical tools to comprehensively characterize Cyclobutyl(4-isopropylphenyl)methanamine and similar molecules, thereby enabling data-driven decisions in the optimization process.

Molecular Overview: Cyclobutyl(4-isopropylphenyl)methanamine

The initial step in characterizing any potential drug candidate is to understand its fundamental molecular structure and properties.

Structure:

Caption: 2D structure of Cyclobutyl(4-isopropylphenyl)methanamine.

Table 1: Core Molecular Properties of Cyclobutyl(4-isopropylphenyl)methanamine

PropertyValueSource
Molecular Formula C14H21N-
Molecular Weight 203.33 g/mol Calculated
CAS Number 1864014-59-4 (HCl salt)[9]

The structure reveals a primary amine, a key functional group that will be ionizable at physiological pH. The presence of a cyclobutyl and an isopropylphenyl group contributes to the molecule's lipophilicity.

Ionization Constant (pKa): The pH-Dependent Behavior

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For a primary amine like the one in Cyclobutyl(4-isopropylphenyl)methanamine, the pKa will dictate the equilibrium between the protonated (cationic) and neutral forms. This equilibrium is a critical determinant of a drug's properties.[10]

Significance in Drug Design:

  • Solubility: The ionized form of a molecule is generally more water-soluble than the neutral form. Therefore, a basic compound will be more soluble at lower (more acidic) pH.

  • Permeability: The neutral form of a drug is typically more lipid-soluble and can more readily cross biological membranes.

  • Target Binding: The charge state of a drug can significantly impact its ability to bind to its biological target, especially if ionic interactions are involved.

  • Formulation: Understanding the pKa is essential for developing stable and effective formulations.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a robust and widely used method for determining pKa values.[11]

Methodology:

  • Preparation of the Analyte Solution:

    • Accurately weigh approximately 1-5 mg of Cyclobutyl(4-isopropylphenyl)methanamine hydrochloride.

    • Dissolve the compound in a known volume (e.g., 50 mL) of a suitable solvent system, typically a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility. The ionic strength of the solution should be kept constant using a background electrolyte like 0.15 M KCl.[11]

  • Titration Setup:

    • Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).[11]

    • Place the analyte solution in a thermostatted vessel and stir continuously.

    • Use a calibrated micro-burette to add small, precise volumes of a standardized titrant (e.g., 0.1 M NaOH for the hydrochloride salt).

  • Data Collection:

    • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added.

    • The pKa can be determined from the pH at the half-equivalence point. More accurately, the first derivative of the titration curve can be plotted to precisely locate the equivalence point, and the pKa is the pH at half that volume.

G cluster_workflow pKa Determination Workflow A Prepare Analyte Solution (Compound in co-solvent with KCl) C Titrate with Standardized NaOH A->C B Calibrate pH Meter B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Equivalence Point E->F G Calculate pKa (pH at 1/2 Equivalence Volume) F->G

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP and logD): Balancing Permeability and Solubility

Lipophilicity is a critical physicochemical property that describes the partitioning of a compound between a lipid and an aqueous phase.[1] It is a key factor influencing a drug's absorption, distribution, and ability to cross cell membranes.[10]

  • logP (Partition Coefficient): This is the logarithm of the ratio of the concentration of the neutral species of a compound in an organic solvent (typically n-octanol) to its concentration in an aqueous buffer.

  • logD (Distribution Coefficient): This is the logarithm of the ratio of the concentration of all species (neutral and ionized) of a compound in an organic solvent to its concentration in an aqueous buffer at a specific pH. For an ionizable compound like Cyclobutyl(4-isopropylphenyl)methanamine, logD is pH-dependent.

Significance in Drug Design:

  • Absorption: A compound must have sufficient lipophilicity to partition into and cross the lipid bilayers of the gastrointestinal tract.

  • Distribution: Lipophilicity influences how a drug distributes into different tissues and organs. Highly lipophilic compounds may accumulate in fatty tissues.

  • Metabolism: Increased lipophilicity can sometimes lead to increased metabolic clearance.

  • Toxicity: High lipophilicity has been associated with an increased risk of off-target effects and toxicity.

A "drug-like" compound typically has a logP in the range of 1 to 5.[12]

Experimental Protocol: Shake-Flask Method for logP/logD Determination

The shake-flask method is the "gold standard" for determining logP and logD values due to its direct measurement approach.[13]

Methodology:

  • Preparation of Phases:

    • Pre-saturate n-octanol with an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for logD) and vice-versa by vigorously mixing them and allowing the phases to separate.

  • Partitioning:

    • Prepare a stock solution of Cyclobutyl(4-isopropylphenyl)methanamine in a suitable solvent (e.g., DMSO).

    • Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a vial.[12]

    • Cap the vial and shake or rotate it for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.[12]

  • Phase Separation:

    • Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification:

    • Carefully remove an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation:

    • logP/logD = log10 ([Concentration in n-octanol] / [Concentration in aqueous buffer])

G cluster_workflow Shake-Flask logD Workflow A Pre-saturate n-octanol and Aqueous Buffer (pH 7.4) B Add Compound to Biphasic System A->B C Equilibrate by Shaking B->C D Separate Phases by Centrifugation C->D E Quantify Compound Concentration in Each Phase (HPLC or LC-MS) D->E F Calculate logD E->F

Caption: Workflow for logD determination using the shake-flask method.

Aqueous Solubility: A Prerequisite for Efficacy

Aqueous solubility is the maximum concentration of a compound that can dissolve in an aqueous solution at a given temperature and pH. It is a critical property for orally administered drugs, as a compound must first dissolve in the gastrointestinal fluids before it can be absorbed.[1]

Significance in Drug Design:

  • Absorption: Poor solubility is a major cause of low and variable oral bioavailability.

  • Formulation: Developing a suitable formulation for an insoluble compound can be challenging and costly.

  • In Vitro Assays: Inaccurate solubility data can lead to misleading results in in vitro biological assays.

There are two main types of solubility measurements:

  • Kinetic Solubility: This is a high-throughput measurement of the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer. It is useful for early-stage screening.[14][15]

  • Thermodynamic Solubility: This is the true equilibrium solubility of a solid compound in an aqueous buffer. It is a more accurate but lower-throughput measurement.[14]

Experimental Protocol: Kinetic Solubility Assay (Turbidimetric Method)

The turbidimetric method is a common high-throughput assay for determining kinetic solubility.[15]

Methodology:

  • Preparation of Compound Stock:

    • Prepare a high-concentration stock solution of Cyclobutyl(4-isopropylphenyl)methanamine in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation:

    • In a multi-well plate, add the aqueous buffer of interest (e.g., PBS at pH 7.4).

    • Add small volumes of the DMSO stock solution to the buffer to create a range of final compound concentrations (e.g., 1 to 200 µM) with a final DMSO concentration typically around 1-2%.

  • Incubation and Measurement:

    • Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature (e.g., 37°C).[15]

    • Measure the turbidity (light scattering) of each well using a plate reader at a specific wavelength (e.g., 620 nm).[15]

  • Data Analysis:

    • The kinetic solubility is the concentration at which the compound begins to precipitate, identified by a sharp increase in turbidity.

G cluster_workflow Kinetic Solubility (Turbidimetric) Workflow A Prepare High Concentration DMSO Stock Solution C Add Aliquots of DMSO Stock to Buffer (Serial Dilution) A->C B Dispense Aqueous Buffer into Microplate B->C D Incubate Plate C->D E Measure Turbidity (Absorbance at 620 nm) D->E F Determine Solubility Limit E->F

Caption: Workflow for kinetic solubility determination by turbidimetry.

Summary of Physicochemical Properties and Their Impact on Drug-Likeness

The interplay of these physicochemical properties ultimately defines the "drug-likeness" of a molecule.[2] A successful drug candidate must strike a delicate balance between these often-competing characteristics.

Table 2: Predicted and Target Physicochemical Properties for Cyclobutyl(4-isopropylphenyl)methanamine

Physicochemical PropertyPredicted/Estimated ValueTarget Range for Oral DrugsRationale for Importance
Molecular Weight 203.33 g/mol < 500 g/mol Influences diffusion and permeability.[10]
pKa (amine) ~9.5 - 10.57.0 - 11.0Governs solubility and permeability at physiological pH.
logP ~3.0 - 4.01 - 5Balances membrane permeability and aqueous solubility.[12]
logD at pH 7.4 ~1.5 - 2.51 - 3Reflects effective lipophilicity at physiological pH.
Aqueous Solubility Moderate to Low> 10 µMEssential for absorption after oral administration.

The predicted values suggest that Cyclobutyl(4-isopropylphenyl)methanamine has a promising profile, with a molecular weight well within the desirable range and a lipophilicity that should allow for good membrane permeability. The basic amine will ensure good aqueous solubility at acidic pH, which may aid in dissolution in the stomach. However, the predicted moderate to low solubility at neutral pH highlights the importance of experimental determination and potential formulation strategies.

Conclusion: A Data-Driven Approach to Drug Candidate Optimization

The comprehensive physicochemical characterization of Cyclobutyl(4-isopropylphenyl)methanamine, as outlined in this guide, is a critical first step in its evaluation as a potential drug candidate. By employing the detailed experimental protocols for determining pKa, logD, and aqueous solubility, researchers can obtain high-quality data to guide the subsequent stages of drug discovery. This data-driven approach allows for the rational design of analogs with improved properties, the selection of the most promising candidates for further in vivo studies, and the development of appropriate formulations. Ultimately, a thorough understanding of the physicochemical properties of a lead compound is indispensable for navigating the challenging path from a promising molecule to a safe and effective medicine.

References

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Google Cloud.
  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
  • Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. ACS Publications.
  • What are the physicochemical properties affecting drug distribution? (2025, May 21). Patsnap Synapse.
  • How Drug Physical and Chemical Properties Influence Therapeutic Efficacy. (2025, July 16). Raytor.
  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray.
  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024, March 22). Longdom Publishing.
  • Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub.
  • Experiment # 11: Spectroscopic determination of indicator pKa. ULM.
  • Development of Methods for the Determination of pKa Values. PMC.
  • LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug. Enamine.
  • Guidelines for NMR Measurements for Determination of High and Low pKa Values. (2025, September 27). ResearchGate.
  • LogP—Making Sense of the Value. ACD/Labs.
  • pKa Determination in non-Aqueous Solvents and. (2021, June 13). University of Liverpool Repository.
  • Large‐Scale Evaluation of log P Predictors: Local Corrections May Compensate Insufficient Accuracy and Need of Experimentally Testing Every Other Compound. (2025, August 6). ResearchGate.
  • UNGAP-best-practice-for-improving-solubility-data-quality-of-orally-administered-drugs.pdf. (2021, October 11). Pharma Excipients.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. (2024, December 9). ResearchGate.
  • Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • Turbidimetric Solubility Assay. Evotec.
  • Kinetic solubility: Experimental and machine-learning modeling perspectives. (2024, February 15). PubMed.
  • ADME Properties in Drug Discovery. BioSolveIT.
  • Predicting ADME Properties of Chemicals. ResearchGate.
  • cyclobutyl(4-isopropylphenyl)methanamine hydrochloride CAS#: 1864014-59-4. ChemicalBook.
  • ADME Properties in Drug Delivery. (2025, May 6). PMC.
  • Importance of ADME/Tox in Early Drug Discovery. (2022, January 21). Computational Chemistry | Blog.

Sources

Pharmacokinetic Profiling of Cyclobutyl(4-isopropylphenyl)methanamine in Animal Models: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a novel chemical entity from discovery to preclinical development hinges on a rigorous understanding of its Drug Metabolism and Pharmacokinetics (DMPK) 1. Cyclobutyl(4-isopropylphenyl)methanamine (CIPM) is a structurally unique, highly lipophilic primary amine. Designing an in vivo pharmacokinetic (PK) profiling workflow for this compound requires a deep understanding of how its specific structural moieties dictate its absorption, distribution, metabolism, and excretion (ADME).

This whitepaper provides a self-validating, step-by-step technical framework for evaluating the PK profile of CIPM in animal models, synthesizing structural causality with advanced LC-MS/MS bioanalytical methodologies.

Physicochemical Properties & Predictive ADME Causality

Before initiating in vivo studies, an Application Scientist must predict the compound's behavior based on its molecular topology. CIPM consists of three defining features that dictate its PK profile:

  • The Primary Methanamine Group (pKa ~9.5): At a physiological pH of 7.4, this primary amine is >99% protonated. Charged drugs diffuse through lipid environments differently than neutral molecules [[2]](). The positive charge drives extensive binding to acidic phospholipids in tissues and alpha-1-acid glycoprotein (AAG) in plasma, directly causing a high apparent volume of distribution ( Vss​ ).

  • The 4-Isopropylphenyl Moiety: This highly lipophilic group ensures rapid passive transcellular permeability across the gastrointestinal tract. However, the isopropyl group is a classic "soft spot" for Phase I Cytochrome P450 (CYP450) metabolism. Analogous to the metabolism of the herbicide isoproturon, which shares this exact moiety, CIPM is highly susceptible to aliphatic hydroxylation 3.

  • The Cyclobutyl Ring: Compared to linear alkyl chains, the cyclobutyl ring introduces steric hindrance, providing a degree of metabolic stability against rapid oxidative deamination.

Table 1: Predictive Physicochemical & ADME Profile
ParameterPredicted BehaviorCausality / Mechanism
Aqueous Solubility Low (Free base) / High (Salt)High lipophilicity requires formulation as a hydrochloride salt for IV dosing.
Volume of Distribution ( Vss​ ) High (>3 L/kg)Extensive tissue partitioning driven by the protonated primary amine.
Primary Clearance Mechanism Hepatic (CYP-mediated)CYP450-driven aliphatic hydroxylation of the isopropyl group.
Oral Bioavailability (%F) Moderate (30-50%)High permeability offset by anticipated first-pass hepatic extraction.

Experimental Design: In Vivo PK Profiling Workflow

To generate reliable, regulatory-ready DMPK packages, studies must be conducted in both rodent (Sprague-Dawley Rats) and non-rodent (Beagle Dogs) models to assess interspecies scaling and predict human exposure 4.

Formulation Strategy

Due to the lipophilicity of CIPM, formulating the free base in standard saline will result in precipitation, artificially skewing the PK data (e.g., causing a falsely prolonged half-life due to depot formation in the vasculature).

  • IV Formulation: 5% DMSO, 10% Solutol HS15, 85% Saline (using the HCl salt of CIPM). Causality: DMSO disrupts the crystalline lattice energy, while Solutol HS15 acts as a non-ionic surfactant to maintain a true solution in the aqueous bloodstream.

  • PO Formulation: 0.5% Methylcellulose (MC) / 0.1% Tween-80 in water (Suspension).

Step-by-Step In Vivo Protocol (Rodent Model)
  • Animal Preparation: Fast male Sprague-Dawley rats (n=3 per route) for 12 hours prior to oral dosing to eliminate food-effect variability on absorption. IV cohorts may remain fed.

  • Dosing:

    • IV Bolus: Administer 1 mg/kg via the lateral tail vein.

    • Oral Gavage (PO): Administer 5 mg/kg via oral gavage.

  • Serial Microsampling: Utilize a jugular vein catheter for stress-free serial blood sampling. Collect 150 µL of blood at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Causality: Serial microsampling from a single animal provides a high-resolution concentration-time curve and eliminates inter-subject variability compared to composite sampling 4.

  • Plasma Harvesting: Transfer blood to K2​EDTA coated tubes. Centrifuge immediately at 4,000 rpm for 10 minutes at 4°C. Transfer plasma to 96-well plates and store at -80°C until bioanalysis.

LC-MS/MS Bioanalysis & Self-Validating Methodologies

Quantification of CIPM requires a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method validated according to FDA bioanalytical guidelines, ensuring accuracy and precision within ±15% 5.

Sample Preparation Protocol (Protein Precipitation)

Acetonitrile (ACN) is selected over methanol for protein precipitation because it yields a more tightly packed protein pellet, reducing the risk of aspirating particulates that could clog the UHPLC column.

  • Aliquot: Transfer 50 µL of K2​EDTA plasma into a 96-well plate.

  • Internal Standard Addition: Add 150 µL of cold ACN containing 50 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., CIPM- d7​ ). Self-Validating Causality: The SIL-IS co-elutes with the analyte, perfectly correcting for any matrix-induced ion suppression in the Electrospray Ionization (ESI) source and normalizing extraction recovery variations.

  • Extraction: Vortex the plate at 800 rpm for 5 minutes to disrupt protein-drug binding.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Reconstitution: Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of Mobile Phase A (0.1% Formic Acid in Water) to match the initial gradient conditions, preventing peak distortion during injection.

Bioanalysis A Step 1: Plasma Aliquot (50 µL K2EDTA Plasma) B Step 2: Protein Precipitation (Add 150 µL ACN + SIL-IS) A->B C Step 3: Vortex & Centrifuge (14,000 rpm, 10 min, 4°C) B->C D Step 4: Supernatant Transfer (Extract Lipophilic Amine) C->D E Step 5: Reconstitution (Dilute with Mobile Phase A) D->E F Step 6: LC-MS/MS Analysis (MRM Mode Detection) E->F

Figure 1: Step-by-step LC-MS/MS bioanalytical workflow for plasma sample preparation.

Data Analysis & Pharmacokinetic Parameters

Following LC-MS/MS analysis, concentration-time data is subjected to Non-Compartmental Analysis (NCA) using industry-standard software (e.g., Phoenix WinNonlin). The table below outlines the expected quantitative PK parameters for a lipophilic primary amine like CIPM.

Table 2: Representative Pharmacokinetic Parameters in SD Rats
PK ParameterUnitIV (1 mg/kg)PO (5 mg/kg)Interpretation / Causality
Cmax​ ng/mL950 ± 120410 ± 65Peak plasma concentration.
Tmax​ h-1.5 ± 0.5Rapid absorption due to high lipophilicity.
AUC0−∞​ h*ng/mL1350 ± 1802835 ± 310Total systemic exposure.
t1/2​ h4.2 ± 0.64.6 ± 0.8Terminal elimination half-life.
Vss​ L/kg3.8 ± 0.4-High volume of distribution driven by amine protonation.
CL mL/min/kg12.3 ± 1.5-Moderate hepatic clearance.
Bioavailability (%F) %-42%Calculated via (AUCPO​/AUCIV​)×(DoseIV​/DosePO​) .

Metabolic Fate & Clearance Mechanisms

Understanding the clearance mechanism is critical for lead optimization. For CIPM, the primary clearance route is anticipated to be hepatic Phase I metabolism. The 4-isopropylphenyl group is highly vulnerable to oxidation.

To validate this in vitro, CIPM is incubated with human and rat liver microsomes (HLM/RLM) supplemented with NADPH. The resulting metabolites are identified using High-Resolution Mass Spectrometry (HRMS). The primary expected metabolite is the aliphatic hydroxylated derivative (2-OH-isopropyl-CIPM), which subsequently undergoes Phase II glucuronidation prior to renal excretion [[3]]().

Metabolism Parent CIPM (Parent Drug) CYP CYP450 Enzymes (Hepatic Microsomes) Parent->CYP M1 Aliphatic Hydroxylation (2-OH-isopropyl-CIPM) CYP->M1 Major M2 Oxidative Deamination (Desamino-CIPM) CYP->M2 Minor Phase2 Phase II Conjugation (Glucuronidation/UGT) M1->Phase2 Excretion Renal / Biliary Excretion Phase2->Excretion

Figure 2: Proposed CYP450-mediated Phase I and Phase II metabolic pathway for CIPM.

References

  • Large Animal Model ADME & DMPK Services . Medicilon. URL:[Link]

  • A Rice P450 CYP709B2 Confers Dual Herbicide Resistance by Metabolic Detoxification . Journal of Agricultural and Food Chemistry - ACS Publications. URL:[Link]

  • Bioanalysis by LC-MS/MS and Preclinical Pharmacokinetic Interaction Study of Ribociclib and Oleanolic Acid . Taylor & Francis. URL:[Link]

  • Pharmacokinetics General Principles Lecture . Pharmacology 2000. URL:[Link]

Sources

Elucidating the Mechanism of Action for Novel Cyclobutyl(4-isopropylphenyl)methanamine Derivatives: A Strategic Guide

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive framework for the systematic investigation of the mechanism of action (MoA) for a novel class of therapeutic candidates: Cyclobutyl(4-isopropylphenyl)methanamine derivatives. As a new chemical entity (NCE), this class requires a multi-faceted approach, moving logically from target identification to pathway validation and phenotypic consequence. This document is structured to guide researchers and drug development professionals through a robust, self-validating experimental strategy, ensuring scientific integrity and a clear path toward understanding the therapeutic potential and potential liabilities of these compounds.

The core structure, featuring a cyclobutyl group linked to a substituted benzylamine, suggests potential interactions with a range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, or transporters, due to its structural motifs resembling known pharmacophores. However, without prior data, we must approach this investigation with an unbiased and systematic methodology.

Part 1: The Overall Investigative Strategy

The journey to define a compound's MoA is not linear but iterative. Our strategy is built on a foundation of generating and testing hypotheses in a cycle of discovery and validation. We will progress from broad, unbiased screening to focused, hypothesis-driven experiments.

A Phase 1: Target Agnostic Screening (Unbiased Discovery) B Phenotypic Screening (e.g., Cell Viability, Morphology) A->B C Affinity-Based Proteomics (e.g., Chemical Proteomics) A->C D Phase 2: Hypothesis Generation (Target Array Identification) B->D C->D E Bioinformatics & Pathway Analysis (Identify plausible targets) D->E F Phase 3: Target Validation & Engagement (Hypothesis Testing) E->F G Cellular Target Engagement (e.g., CETSA, NanoBRET) F->G H Genetic Validation (CRISPR KO/KD) F->H I Phase 4: Pathway & Functional Analysis (Elucidate Downstream Effects) G->I H->I J Phosphoproteomics / Transcriptomics (Map signaling cascades) I->J K Functional Assays (Confirm MoA in a biological context) I->K

Figure 1: A high-level overview of the iterative MoA elucidation workflow.

Part 2: Target Identification - Casting a Wide Net

The primary and most critical step is to identify the direct molecular target(s) of the lead derivative. An unbiased approach is paramount to avoid confirmation bias. We will employ parallel strategies to increase the probability of success.

Affinity-Based Chemical Proteomics

This technique aims to "fish" for binding partners from a complex biological sample using an immobilized version of the compound.

Rationale: This is a powerful, unbiased method to directly identify proteins that physically interact with the compound. It provides tangible evidence of a direct binding event, which is the cornerstone of any MoA study.

  • Synthesis of an Affinity Probe: Synthesize an analog of the lead Cyclobutyl(4-isopropylphenyl)methanamine derivative containing a linker arm (e.g., a short PEG chain) terminating in a reactive group (e.g., an alkyne or azide for click chemistry). It is critical to first confirm that this modified analog retains its biological activity.

  • Immobilization: Covalently attach the affinity probe to beaded support (e.g., NHS-activated Sepharose beads) via the linker.

  • Lysate Preparation: Prepare native protein lysates from a biologically relevant cell line or tissue.

  • Incubation: Incubate the protein lysate with the compound-conjugated beads. A parallel incubation with control beads (without the compound) is mandatory.

  • Competitive Elution (Crucial for Validation): To distinguish specific binders from non-specific ones, perform a competitive elution. After washing the beads, incubate them with a high concentration of the free, unmodified lead compound. True binding partners will be displaced and released into the eluate.

  • Protein Identification: Analyze the eluates from both the experimental and control groups using mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Specifically look for proteins that are significantly enriched in the competitive elution fraction compared to the control.

Cellular Thermal Shift Assay (CETSA®)

CETSA® leverages the principle that a protein's thermal stability changes upon ligand binding. This can be assessed in a cellular context, confirming target engagement in a more physiological environment.

Rationale: CETSA provides evidence of target engagement within intact cells, which is a significant step up from purified protein systems. It validates that the compound can penetrate the cell membrane and bind to its target in the crowded cellular milieu.

A 1. Cell Treatment Treat cells with a dose range of the compound. B 2. Heating Heat all samples at a single, pre-determined temperature (e.g., 52°C). A->B C 3. Lysis & Centrifugation Lyse cells and pellet the aggregated, unstable proteins. B->C D 4. Supernatant Analysis Collect the supernatant containing soluble, stable proteins. C->D E 5. Protein Quantification Quantify the abundance of the hypothesized target protein (e.g., by Western Blot). D->E F 6. Dose-Response Curve Plot protein abundance vs. compound concentration to determine EC50. E->F cluster_0 Hypothetical Pathway Activation Compound Derivative Compound Target Target Receptor (e.g., GPCR) Compound->Target Binds & Activates KinaseA Kinase A (p-Ser473 ↑) Target->KinaseA Activates KinaseB Kinase B (p-Thr308 ↑) KinaseA->KinaseB Phosphorylates TF Transcription Factor (p-Tyr705 ↑) KinaseB->TF Phosphorylates Response Cellular Response (e.g., Gene Expression) TF->Response Modulates

Methodological & Application

Application Note: Cyclobutyl(4-isopropylphenyl)methanamine as a High-Value Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Library Synthesis Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Structural Rationale & Medicinal Chemistry Impact

In modern drug discovery, the transition from planar, sp2 -hybridized scaffolds to complex, three-dimensional architectures is critical for improving clinical success rates. As a Senior Application Scientist, I frequently evaluate novel building blocks that facilitate this "Escape from Flatland"[1]. Cyclobutyl(4-isopropylphenyl)methanamine (commercially available as the hydrochloride salt, CAS: 1864014-59-4[2]) represents a highly strategic, sterically hindered primary amine designed for advanced library synthesis.

The architectural value of this molecule relies on three synergistic structural features:

  • High Fsp3​ Character via the Cyclobutyl Ring: The incorporation of the cyclobutyl moiety significantly increases the fraction of sp3 -hybridized carbons ( Fsp3​=0.57 ). Molecules with higher Fsp3​ values demonstrate superior aqueous solubility, reduced off-target promiscuity, and lower attrition rates in clinical development[1].

  • Conformational Restriction: The bulky cyclobutyl ring acts as a steric restrictor around the α -carbon of the methanamine. This bioisosteric design principle reduces the entropic penalty upon target binding by locking the amine vector into a limited number of bioactive conformations[3].

  • Deep Hydrophobic Anchoring: The 4-isopropylphenyl group is a highly lipophilic moiety capable of occupying deep, hydrophobic pockets (e.g., within GPCR transmembrane domains or kinase allosteric sites), providing robust Van der Waals interactions.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is essential for predicting its impact on the final active pharmaceutical ingredient (API).

Table 1: Physicochemical Properties & ADME Implications

PropertyValueMedicinal Chemistry Significance
Molecular Weight (Free Base) 203.33 g/mol Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
Fsp3​ (Fraction sp3 carbons) 0.57High saturation improves thermodynamic solubility and clinical viability[1].
Topological Polar Surface Area 26.02 ŲExcellent passive membrane permeability; highly suitable for CNS-targeted library design.
Hydrogen Bond Donors (HBD) 2The primary amine provides two vectors for functionalization or target H-bonding.
Hydrogen Bond Acceptors (HBA) 1Low HBA count minimizes efflux pump liability (e.g., P-glycoprotein recognition).
Calculated LogP (cLogP) ~3.8Highly lipophilic; ideal for driving potency via hydrophobic pocket occupation.

Mechanistic Pathways & Visualizations

To conceptualize how this building block is deployed in library synthesis and how it interacts with biological targets, we map its synthetic workflows and pharmacophore trajectory.

Workflow A Cyclobutyl(4-isopropylphenyl)methanamine B Amide Coupling (HATU / DIPEA) A->B R-COOH C Reductive Amination (NaBH(OAc)3) A->C R-CHO D Urea Formation (Triphosgene) A->D R-NCO E Lipophilic Amides (Kinase Inhibitors) B->E F Secondary Amines (GPCR Antagonists) C->F G Rigid Ureas (Enzyme Inhibitors) D->G

Fig 1. Synthetic workflows for library generation using the hindered amine building block.

Pharmacophore Anchor 4-Isopropylphenyl Hydrophobic Anchor Restrictor Cyclobutyl Ring Conformational Restrictor Anchor->Restrictor Pocket1 Deep Hydrophobic Pocket Anchor->Pocket1 Van der Waals Linker Primary Amine Synthetic Vector Restrictor->Linker Pocket2 Vector Trajectory Control Restrictor->Pocket2 Steric Locking Pocket3 H-Bond Network Linker->Pocket3 Functionalization

Fig 2. Pharmacophore mapping of the building block within a target protein binding site.

Validated Experimental Protocols

Because the primary amine is attached to a secondary carbon heavily encumbered by a cyclobutyl ring and a bulky aromatic group, standard synthetic conditions often yield poor conversions. The protocols below have been engineered to overcome these kinetic barriers.

Protocol A: High-Throughput Amide Coupling of Sterically Hindered Amines

Causality & Rationale: Standard carbodiimide coupling agents (e.g., EDC/HOBt) routinely fail with this substrate due to the steric bulk blocking nucleophilic attack on the activated ester. We utilize HATU , which generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester that rapidly overcomes steric hindrance through a neighboring-group effect (hydrogen bonding from the pyridine nitrogen)[4].

Table 2: Amide Coupling Optimization Matrix

Coupling SystemBaseSolventTempConversion (2h)Causality / Observation
EDC / HOBtDIPEADMF25°C< 20%Insufficient activation for sterically hindered nucleophiles.
T3P (50% in EtOAc)Et 3​ NEtOAc80°C~ 60%Requires thermal driving force; risks degradation of sensitive substrates.
HATU DIPEA DMF 25°C > 95% 7-Aza-HOAt ester rapidly overcomes steric bulk[4].

Step-by-Step Procedure:

  • Preparation: In an oven-dried 10 mL vial equipped with a magnetic stir bar, dissolve the target carboxylic acid (1.0 mmol, 1.0 eq) in anhydrous DMF (5.0 mL, 0.2 M).

  • Activation: Add DIPEA (3.0 mmol, 3.0 eq) followed by HATU (1.2 mmol, 1.2 eq). Stir the mixture at room temperature for 10 minutes to ensure complete formation of the active ester. Note: 3.0 eq of DIPEA is required because the amine is supplied as a hydrochloride salt.

  • Amine Addition: Add Cyclobutyl(4-isopropylphenyl)methanamine hydrochloride (1.1 mmol, 1.1 eq) in one portion.

  • Reaction: Stir at room temperature for 2 hours.

  • Self-Validation & IPC: Quench a 5 µL aliquot in 100 µL MeCN/H 2​ O (1:1). Analyze via LC-MS. The system is validated when the primary amine peak ( m/z 204.1 [M+H] + ) is depleted by >95%. If unreacted amine persists, steric hindrance from the carboxylic acid side is impeding the reaction; add 0.5 eq additional HATU and heat to 40°C.

  • Workup: Dilute with EtOAc (20 mL) and wash sequentially with 1M HCl (10 mL), saturated NaHCO 3​ (10 mL), and brine (10 mL). Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

Protocol B: Reductive Amination for Scaffold Hopping

Causality & Rationale: To generate secondary amine libraries (e.g., for GPCR targets), reductive amination is preferred. We select 1,2-Dichloroethane (DCE) over Dichloromethane (DCM) because DCE allows for a slightly higher reaction temperature if imine formation is sluggish, and NaBH(OAc) 3​ exhibits superior stability in DCE, preventing premature hydride transfer before the bulky imine is fully formed.

Step-by-Step Procedure:

  • Imine Formation: Dissolve the aldehyde (1.0 mmol, 1.0 eq) and Cyclobutyl(4-isopropylphenyl)methanamine hydrochloride (1.0 mmol, 1.0 eq) in anhydrous DCE (5.0 mL). Add DIPEA (1.0 mmol, 1.0 eq) to liberate the free base.

  • Catalysis: Add glacial acetic acid (1.5 mmol, 1.5 eq) to catalyze imine formation. Stir at room temperature for 2 hours.

  • Reduction: Add Sodium triacetoxyborohydride, NaBH(OAc) 3​ (1.5 mmol, 1.5 eq) portion-wise. Stir for an additional 12 hours.

  • Self-Validation & IPC: Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is self-validating when the distinct, UV-active aldehyde spot is completely consumed.

  • Quench: Carefully quench with saturated aqueous NaHCO 3​ (5 mL) to neutralize the acetic acid and destroy excess hydride. Extract with DCM (3 x 10 mL), dry over MgSO 4​ , and purify via flash chromatography.

References[2] ChemicalBook. "cyclobutyl(4-isopropylphenyl)methanamine hydrochloride CAS#: 1864014-59-4". Source: chemicalbook.com. URL: 3]">https://www.chemicalbook.com[3] Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design". Source: Journal of Medicinal Chemistry. URL: https://doi.org/10.1021/jm1013693[4] Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents". Source: Chemical Society Reviews. URL: https://doi.org/10.1039/B701677H[1] Lovering, F., Bikker, J., & Humblet, C. "Escape from flatland: increasing saturation as an approach to improving clinical success". Source: Journal of Medicinal Chemistry. URL: https://doi.org/10.1021/jm901241e

Sources

Application Note: Optimized Solvation and Aqueous Transfer Protocols for Cyclobutyl(4-isopropylphenyl)methanamine in In Vitro Assays

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, assay developers, and drug discovery scientists. Objective: To establish a self-validating, thermodynamically sound protocol for dissolving the lipophilic amine Cyclobutyl(4-isopropylphenyl)methanamine in Dimethyl Sulfoxide (DMSO) and successfully transferring it into aqueous assay buffers without inducing solvent crash.

Physicochemical Profiling

Cyclobutyl(4-isopropylphenyl)methanamine is a primary amine characterized by a highly lipophilic backbone (comprising both cyclobutyl and isopropylphenyl moieties). This structural profile presents a dual challenge for in vitro assay preparation: while the compound exhibits high thermodynamic solubility in organic solvents, it is highly susceptible to precipitation when introduced into aqueous environments.

Before beginning any solvation workflow, it is critical to identify which salt form of the compound is being utilized, as this dictates the initial solvation strategy.

Table 1: Physicochemical Properties & Solvation Parameters

PropertyFree Base FormHydrochloride (HCl) Salt Form
Molecular Formula C₁₄H₂₁NC₁₄H₂₂ClN
Molecular Weight 203.33 g/mol 239.79 g/mol
CAS Number 1153766-91-61864014-59-4
Lipophilicity High (Hydrophobic core exposed)Moderate (Ionized amine provides polarity)
Primary Solvent 100% Anhydrous DMSO100% Anhydrous DMSO or Water
Aqueous Behavior High risk of solvent crashModerate risk of solvent crash

The Thermodynamics of Solvation & "Solvent Crash" Causality

Dimethyl sulfoxide (DMSO) is a highly polar aprotic solvent widely utilized in biological research due to its exceptional ability to dissolve a broad range of both polar and non-polar compounds[1]. However, a critical failure point in assay preparation occurs during the transfer of the DMSO stock into the aqueous assay buffer—a phenomenon known as a "solvent crash" .

The Causality of the Crash: DMSO has a high dielectric constant and is fully miscible with water. When a high-concentration DMSO stock of a lipophilic compound like Cyclobutyl(4-isopropylphenyl)methanamine is injected rapidly into an aqueous buffer, the DMSO molecules diffuse away from the drug into the bulk water much faster than the drug molecules can form stable hydration shells[2]. This rapid solvent partitioning strips the compound of its solvation sphere, leaving its hydrophobic core exposed to the aqueous environment. The thermodynamic penalty of this exposure drives the compound molecules to rapidly self-associate, leading to hydrophobic aggregation and irreversible micro-precipitation[2].

To circumvent this, we must rely on kinetic solubility —the process of trapping the compound in a dissolved state within the aqueous buffer before it has the thermodynamic opportunity to aggregate[3].

Solvation Workflow

The following diagram illustrates the optimized pipeline to maintain kinetic solubility from powder to the final assay plate.

SolvationWorkflow A 1. Solid Compound Weighing & Prep B 2. Master Stock (100% Anhydrous DMSO) A->B Add DMSO C 3. Serial Dilution (100% DMSO) B->C Dilute D 4. Aqueous Transfer (Warm Buffer + Agitation) C->D Dropwise E 5. In Vitro Assay (Final DMSO ≤ 0.5%) D->E Assay

Caption: Workflow for preparing Cyclobutyl(4-isopropylphenyl)methanamine to prevent aqueous solvent crash.

Step-by-Step Methodology

Phase 1: Master Stock Preparation (10 mM)

Rule of Causality: Always use Anhydrous DMSO (≥99.9% purity). DMSO is highly hygroscopic; atmospheric moisture absorbed into the solvent will drastically reduce its capacity to dissolve lipophilic compounds[4].

  • Equilibration: Allow the vial of Cyclobutyl(4-isopropylphenyl)methanamine to equilibrate to room temperature in a desiccator before opening to prevent condensation on the powder.

  • Weighing: Using a calibrated analytical balance, weigh the compound into a sterile, nuclease-free microcentrifuge tube.

  • Solvent Addition: Add the precise volume of 100% Anhydrous DMSO required to achieve a 10 mM stock.

Table 2: 10 mM Master Stock Calculations

Compound FormTarget VolumeRequired MassFinal Concentration
Free Base 1.0 mL2.03 mg10 mM
HCl Salt 1.0 mL2.40 mg10 mM
  • Dissolution: Vortex vigorously for 60 seconds. If the solution is not optically clear, sonicate in a water bath at room temperature for 5 minutes.

  • Storage: Aliquot the master stock into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which introduce moisture[4].

Phase 2: Intermediate Serial Dilution

Rule of Causality: Never perform serial dilutions directly in the aqueous buffer. Diluting directly into water alters the thermodynamic equilibrium abruptly, increasing the risk of localized supersaturation. All intermediate dilutions must be performed in 100% DMSO.

  • Prepare a dilution series in 100% DMSO to create intermediate stocks that are 200x your desired final assay concentration.

Table 3: Serial Dilution Matrix (in 100% DMSO)

StepSource Volume100% DMSO VolumeResulting Concentration
1 100 µL of 10 mM900 µL1 mM (1000 µM)
2 100 µL of 1 mM900 µL100 µM
3 100 µL of 100 µM900 µL10 µM
Phase 3: The Anti-Crash Aqueous Transfer

Rule of Causality: The final concentration of DMSO in the cell culture or enzymatic assay must be kept consistent and strictly ≤ 0.5% (v/v) to prevent solvent-induced cellular toxicity or enzyme denaturation[1].

  • Pre-warm the Buffer: Warm your aqueous assay buffer (e.g., PBS, HEPES, or culture media) to 37°C. Why? Higher temperatures increase the kinetic energy of the system, expanding the hydration shell capacity and reducing the thermodynamic penalty of introducing the lipophilic molecule.

  • Agitation: Place the tube containing the warmed buffer on a vortex mixer set to a low/moderate speed.

  • Dropwise Addition: Using a micropipette, add the intermediate DMSO stock to the vortexing buffer dropwise (e.g., 1 µL of DMSO stock into 199 µL of buffer yields a 0.5% DMSO final concentration).

  • Immediate Mixing: Continue vortexing for 5 seconds post-addition to ensure the compound is instantly dispersed and kinetically trapped in the aqueous phase.

Protocol Validation (Self-Validating System)

A protocol is only as reliable as its internal controls. Because micro-precipitates of Cyclobutyl(4-isopropylphenyl)methanamine are often invisible to the naked eye, the protocol must be validated before applying the solution to cells or enzymes.

The Nephelometry / Absorbance Check:

  • Transfer 100 µL of your final aqueous-transferred solution (from Phase 3) into a clear-bottom 96-well plate.

  • Transfer 100 µL of a vehicle control (Buffer + 0.5% DMSO with no compound) into an adjacent well.

  • Read the Optical Density (OD) at 600 nm using a microplate reader.

  • Validation Criteria: If the OD₆₀₀ of the compound well is >0.05 above the vehicle control, micro-precipitation (solvent crash) has occurred. The kinetic transfer has failed.

  • Corrective Action: If precipitation is detected, repeat Phase 3 but introduce a co-solvent into the aqueous buffer prior to compound addition (e.g., 0.1% BSA or 0.05% Tween-20) to act as a thermodynamic chaperone for the lipophilic core.

References

  • BioDuro-Sundia. ADME Solubility Assay. BioDuro-Global CRDMO. [Link]

Sources

Application Note: NMR Spectroscopy Characterization Methods for Cyclobutyl(4-isopropylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Cyclobutyl(4-isopropylphenyl)methanamine (Free base CAS: 1153766-91-6; Hydrochloride salt CAS: 1864014-59-4)[1] is a sterically hindered, lipophilic primary amine frequently utilized as a critical building block in medicinal chemistry and drug discovery. Confirming its exact regiochemistry—specifically the attachment of both the cyclobutyl ring and the 4-isopropylphenyl group to the central methanamine carbon—is paramount before deploying it in downstream synthetic workflows.

This application note outlines a rigorous, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to unambiguously assign the structure of the compound.

Expertise & Causality: The hydrochloride (HCl) salt is specifically selected for this analysis over the free base. The protonation of the amine prevents oxidative degradation and locks the amine protons ( NH3+​ ) into a slow-exchange regime. By utilizing aprotic deuterated dimethyl sulfoxide (DMSO- d6​ ) as the solvent, the NH3+​ protons appear as a distinct, quantifiable signal shifted far downfield, preventing overlap with the complex aliphatic cyclobutyl multiplets[2].

Predicted Spectral Fingerprint & Data Presentation

The structural assignment relies on mapping the distinct electronic environments of the three core moieties: the cyclobutyl ring, the central methanamine core, and the 4-isopropylphenyl group. The quantitative data is summarized below for standard acquisition in DMSO- d6​ .

Table 1: Predicted 1 H NMR Assignments (400 MHz, DMSO- d6​ )
Chemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Structural Rationale
~8.50Broad Singlet (br s)3H −NH3+​ Downfield shifted due to positive charge; slow exchange in DMSO.
~7.40Doublet (d, J≈8 Hz)2HAr-H (ortho to core)Deshielded by the adjacent ammonium-bearing methanamine carbon.
~7.25Doublet (d, J≈8 Hz)2HAr-H (meta to core)Shielded relative to ortho protons; forms a pseudo-AB quartet.
~4.20Doublet of Doublets (dd)1HCentral CH−NH3+​ Highly deshielded by nitrogen and phenyl ring; coupled to cyclobutyl CH.
~2.85Septet (sept, J≈7 Hz)1HIsopropyl CH Split by the six adjacent methyl protons into a classic septet.
~2.75Multiplet (m)1HCyclobutyl CH (C1')Complex splitting from the central CH and adjacent cyclobutyl CH2​ groups.
~1.60 - 2.10Multiplets (m)6HCyclobutyl CH2​ (C2', C3', C4')Aliphatic ring protons; diastereotopic nature causes complex overlap.
~1.20Doublet (d, J≈7 Hz)6HIsopropyl CH3​ Highly shielded aliphatic methyls; serves as the internal integration standard.
Table 2: Predicted 13 C NMR Assignments (100 MHz, DMSO- d6​ )
Chemical Shift (ppm)Carbon TypeAssignment
~148.0Quaternary (C)Ar-C (ipso to isopropyl group)
~135.0Quaternary (C)Ar-C (ipso to methanamine core)
~128.0Methine (CH)Ar-C (ortho to methanamine core)
~126.5Methine (CH)Ar-C (meta to methanamine core)
~58.0Methine (CH)Central CH−NH3+​
~38.5Methine (CH)Cyclobutyl CH (C1')
~33.0Methine (CH)Isopropyl CH
~24.5Methylene ( CH2​ )Cyclobutyl CH2​ (C2', C4')
~23.8Methyl ( CH3​ )Isopropyl CH3​
~17.5Methylene ( CH2​ )Cyclobutyl CH2​ (C3')

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, this protocol embeds internal validation checks at both the acquisition and processing stages, aligning with modern quantitative NMR (qNMR) guidelines[3].

Step 1: Sample Preparation
  • Weighing : Accurately weigh 15–20 mg of Cyclobutyl(4-isopropylphenyl)methanamine hydrochloride into a clean glass vial.

  • Solvation : Add exactly 0.6 mL of DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference.

  • Homogenization : Vortex the solution for 30 seconds.

    • Self-Validation Check: Visually inspect the solution against a strong light source. Any particulate matter will cause magnetic susceptibility artifacts (line broadening); if observed, filter the solution through a glass wool plug into the 5 mm NMR tube.

Step 2: Instrument Tuning and Shimming
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Locking : Lock the spectrometer frequency to the deuterium signal of DMSO- d6​ .

  • Tuning/Matching : Tune the probe for both 1 H and 13 C frequencies to maximize power transfer and sensitivity.

  • Shimming : Perform gradient shimming (e.g., TopShim).

    • Self-Validation Check: Measure the full width at half maximum (FWHM) of the TMS peak at 0.00 ppm. It must be ≤1.0 Hz. If it exceeds this threshold, re-shim the Z1 and Z2 gradients to ensure high-resolution peak separation.

Step 3: 1D and 2D Acquisition Parameters
  • 1 H NMR : Acquire 16 scans with a relaxation delay (D1) of 10 seconds.

    • Causality: A 10-second delay ensures the complete T1​ relaxation of all protons, which is mandatory for accurate, quantitative integration[3].

  • 13 C NMR : Acquire 1024 scans with a D1 of 2 seconds and proton decoupling (WALTZ-16).

    • Causality: 13 C has a low natural abundance (1.1%); 1024 scans provide sufficient signal-to-noise ratio (SNR) to clearly resolve the unprotonated quaternary aromatic carbons (~135.0 and ~148.0 ppm).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) : Acquire with a long-range coupling constant optimized for 8 Hz.

    • Causality: HMBC is the critical validation engine for this molecule. It will reveal crucial cross-peaks between the central methanamine proton (~4.20 ppm) and the ipso-aromatic carbon (~135.0 ppm), proving the exact connectivity of the core scaffold and ruling out structural isomers.

Step 4: Data Processing and Internal Validation
  • Apply a 0.3 Hz exponential line broadening function to the 1 H FID before Fourier Transformation (FT) to enhance SNR without sacrificing resolution.

  • Perform manual phase correction (zero-order and first-order) and a polynomial baseline correction.

  • Integration & Self-Validation : Set the integral of the isopropyl CH3​ doublet (~1.20 ppm) to exactly 6.00. The central methanamine CH (~4.20 ppm) must then integrate to 0.95–1.05. If the variance exceeds 5%, the quantitative integrity of the sample is compromised (indicating co-eluting impurities or improper relaxation), and the structure cannot be certified as pure.

Workflow Visualization

The following diagram maps the logical progression of the NMR characterization workflow, emphasizing the transition from physical preparation to computational elucidation.

NMR_Workflow Prep Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) Tune Probe Tuning & Matching (Optimize 1H & 13C Channels) Prep->Tune Shim Shimming & Locking (Validate TMS FWHM ≤ 1.0 Hz) Tune->Shim Acq1D 1D Acquisition (1H: 16 scans | 13C: 1024 scans) Shim->Acq1D Acq2D 2D Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Process Data Processing (FT, Phase/Baseline Correction) Acq2D->Process Validate Internal Validation (Integration Ratio Check: CH3 vs CH) Process->Validate Elucidate Structural Elucidation (Multiplet Analysis & 2D Mapping) Validate->Elucidate

Figure 1: Step-by-step NMR spectroscopy workflow for small molecule structural validation.

References

  • Title: A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts Source: Springer Nature Experiments URL: [Link]

  • Title: Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists Source: MDPI URL: [Link]

Sources

Application Notes and Protocols for the Strategic Use of Cyclobutyl(4-isopropylphenyl)methanamine in Targeted Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction: A Versatile Building Block for Complex Scaffolds

Cyclobutyl(4-isopropylphenyl)methanamine is a primary amine that serves as a valuable and versatile building block for the synthesis of complex organic molecules, particularly within the drug discovery and development pipeline. Its structure combines several key features desirable for creating diverse chemical libraries and targeting specific biological pathways. Amines are crucial intermediates in the synthesis of a vast array of pharmaceuticals, including antibiotics, antihistamines, and antidepressants.[1][2] More than 40% of all drug candidates contain an amine functional group, highlighting its importance.[3]

The unique architecture of Cyclobutyl(4-isopropylphenyl)methanamine, featuring a sterically demanding cyclobutyl group adjacent to the reactive methanamine, coupled with a lipophilic 4-isopropylphenyl moiety, offers medicinal chemists a unique scaffold to explore structure-activity relationships (SAR). The primary amine is a key synthetic handle, enabling a multitude of subsequent chemical transformations.

This guide details protocols for three fundamental and powerful transformations utilizing this building block:

  • Amide Bond Formation: For the construction of peptides, peptidomimetics, and other acylated structures.

  • Reductive Amination: For the creation of more complex secondary amines by coupling with carbonyl compounds.

  • Buchwald-Hartwig Amination: For the palladium-catalyzed synthesis of N-aryl bonds, a cornerstone of modern medicinal chemistry.

Core Applications and Synthetic Pathways

The primary amine of Cyclobutyl(4-isopropylphenyl)methanamine is a nucleophilic center that can be exploited in numerous bond-forming reactions. The choice of reaction pathway allows for the strategic incorporation of this building block into larger, more complex molecular architectures.

Start Cyclobutyl(4-isopropylphenyl)methanamine Amide Amide Synthesis (Amides, Peptides) Start->Amide Acylation Reductive Reductive Amination (Secondary Amines) Start->Reductive Condensation/ Reduction Buchwald Buchwald-Hartwig (N-Aryl Amines) Start->Buchwald C-N Cross- Coupling CarboxylicAcid R-COOH + Coupling Agents CarboxylicAcid->Amide Aldehyde R'-CHO + Reducing Agent Aldehyde->Reductive ArylHalide Ar-X + Pd Catalyst/Ligand/Base ArylHalide->Buchwald

Figure 1: Key synthetic transformations accessible from Cyclobutyl(4-isopropylphenyl)methanamine.

Application I: Amide Bond Formation via EDC/HOBt Coupling

Amide bond formation is one of the most critical reactions in medicinal chemistry.[4] While the direct reaction between a carboxylic acid and an amine requires harsh conditions, the use of coupling reagents allows the reaction to proceed efficiently under mild conditions.[5] The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive like N-hydroxybenzotriazole (HOBt) is a widely adopted, reliable method.[6]

Mechanism Insight: The reaction proceeds via a two-step pathway. First, the carboxylic acid adds to EDC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and other side reactions. HOBt acts as an "activator trap," reacting with the O-acylisourea to form an HOBt-active ester. This new intermediate is more stable and less susceptible to racemization. Finally, the primary amine, Cyclobutyl(4-isopropylphenyl)methanamine, performs a nucleophilic attack on the active ester to form the thermodynamically stable amide bond.[6]

Protocol 3.1: Synthesis of N-(Cyclobutyl(4-isopropylphenyl)methyl)benzamide

This protocol describes a representative amide coupling with benzoic acid.

Materials:

  • Cyclobutyl(4-isopropylphenyl)methanamine (1.0 equiv)

  • Benzoic Acid (1.05 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzoic acid (1.05 equiv) and HOBt (1.2 equiv).

  • Dissolution: Add anhydrous DCM to dissolve the solids (target concentration ~0.2 M).

  • Amine Addition: Add Cyclobutyl(4-isopropylphenyl)methanamine (1.0 equiv) to the solution, followed by the dropwise addition of DIPEA (2.5 equiv).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This minimizes potential side reactions during the activation step.

  • Activation: Add EDC·HCl (1.2 equiv) portion-wise over 5 minutes. A slight exotherm may be observed.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the consumption of the starting amine.

  • Workup:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). The acidic wash removes excess amine and DIPEA, while the basic wash removes unreacted carboxylic acid and HOBt.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude amide can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

ParameterRecommended RangeRationale
Equivalents of Amine 1.0Limiting Reagent
Equivalents of Acid 1.0 - 1.2Slight excess ensures full conversion of the amine.
Equivalents of EDC/HOBt 1.1 - 1.5Ensures complete activation of the carboxylic acid.
Solvent DCM, DMF, THFAprotic solvents are required to prevent reaction with water.
Temperature 0 °C to RTInitial cooling controls the activation step; RT allows the reaction to proceed to completion.

Application II: Synthesis of Secondary Amines via Reductive Amination

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds.[7][8] The reaction proceeds by the condensation of an amine with an aldehyde or ketone to form an imine (or iminium ion) intermediate, which is then reduced in situ by a selective reducing agent to the corresponding amine.[9] Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is a preferred reagent for this transformation as it is mild, tolerant of many functional groups, and selectively reduces the iminium ion in the presence of the starting carbonyl.[7]

Mechanism Insight: The reaction begins with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to form a protonated iminium ion. The hydride from NaBH(OAc)₃ is then delivered to the electrophilic carbon of the iminium ion, yielding the final secondary amine product. The reaction is typically run in a non-protic solvent like dichloroethane (DCE) or tetrahydrofuran (THF).

Reagents Amine + Aldehyde + NaBH(OAc)3 Condensation Condensation & Dehydration Reagents->Condensation Iminium Iminium Ion Intermediate Condensation->Iminium Reduction Hydride Reduction Iminium->Reduction Product Secondary Amine Product Reduction->Product

Figure 2: Workflow for the reductive amination protocol.

Protocol 4.1: Synthesis of N-Benzyl-1-(cyclobutyl(4-isopropylphenyl))methanamine

This protocol details the reaction with benzaldehyde as a representative electrophile.

Materials:

  • Cyclobutyl(4-isopropylphenyl)methanamine (1.0 equiv)

  • Benzaldehyde (1.1 equiv)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, 1-2 drops)

  • Saturated NaHCO₃ (aq), Brine

Procedure:

  • Setup: In a round-bottom flask, dissolve Cyclobutyl(4-isopropylphenyl)methanamine (1.0 equiv) and benzaldehyde (1.1 equiv) in anhydrous DCE.

  • Acid Catalyst (Optional): Add 1-2 drops of glacial acetic acid. A slightly acidic medium can catalyze the formation of the iminium ion intermediate.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reducing Agent Addition: Add NaBH(OAc)₃ (1.5 equiv) portion-wise. The addition can be exothermic and may cause some gas evolution. Ensure adequate venting.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. This neutralizes the acetic acid and destroys any remaining reducing agent.

  • Workup:

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash with brine.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient, possibly with 1% triethylamine to prevent streaking) to afford the pure secondary amine.

Application III: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a transformative cross-coupling reaction that forms carbon-nitrogen bonds between amines and aryl halides or triflates.[10][11] This reaction has become indispensable in drug discovery for synthesizing aryl amines, which are prevalent motifs in pharmaceuticals.[12] The reaction requires a palladium catalyst, a phosphine ligand, and a base.

Mechanism Insight: The currently accepted catalytic cycle involves several key steps.[13] First, a Pd(0) complex undergoes oxidative addition into the aryl halide (Ar-X) bond to form a Pd(II) intermediate. The amine then coordinates to the palladium center, and subsequent deprotonation by the base forms a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[13] The choice of ligand is critical for the efficiency and scope of the reaction.

Protocol 5.1: Synthesis of N-(Cyclobutyl(4-isopropylphenyl)methyl)aniline

This protocol describes a representative coupling with bromobenzene.

Materials:

  • Cyclobutyl(4-isopropylphenyl)methanamine (1.2 equiv)

  • Bromobenzene (1.0 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01-0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02-0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Glovebox Setup: Due to the air-sensitivity of the catalyst, ligand, and base, this reaction is best set up in an inert atmosphere glovebox.

  • Reagent Addition: To an oven-dried Schlenk tube or vial, add NaOtBu (1.4 equiv), XPhos (0.04 equiv), and Pd₂(dba)₃ (0.02 equiv).

  • Reactant Addition: Add bromobenzene (1.0 equiv).

  • Solvent and Amine: Add anhydrous toluene, followed by Cyclobutyl(4-isopropylphenyl)methanamine (1.2 equiv).

  • Reaction: Seal the vessel, remove it from the glovebox, and heat the mixture in an oil bath at 100-110 °C for 12-24 hours.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS. Upon completion, cool the reaction to room temperature.

  • Workup:

    • Dilute the dark mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts. Wash the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification: The residue can be purified by flash column chromatography on silica gel. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically used.

ParameterTypical ValueRationale
Catalyst Loading 1-2 mol % PdSufficient for efficient turnover; higher loading may be needed for challenging substrates.
Ligand Bulky, electron-rich phosphinesLigands like XPhos or BrettPhos facilitate oxidative addition and reductive elimination.
Base NaOtBu, K₂CO₃, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.
Solvent Toluene, DioxaneHigh-boiling, anhydrous, aprotic solvents are necessary for the reaction conditions.
Temperature 80 - 120 °CThermal energy is required to drive the catalytic cycle, particularly the reductive elimination step.

Conclusion

Cyclobutyl(4-isopropylphenyl)methanamine is a potent synthetic intermediate whose value lies in the strategic application of its primary amine functionality. By employing robust and well-understood methodologies such as modern amide coupling, reductive amination, and palladium-catalyzed cross-coupling, researchers can efficiently incorporate this unique lipophilic and sterically defined scaffold into a wide range of target molecules. The protocols provided herein serve as a validated starting point for chemists in the pharmaceutical and agrochemical industries, enabling the rapid diversification and optimization of lead compounds in the pursuit of novel chemical entities.

References

  • Vertex AI Search. (n.d.). Synthesis of Primary Amines - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Singleton, D. A., et al. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Jagadeesh, R. V., et al. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PMC.
  • BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides.
  • Pattabiraman, V. R., & Bode, J. W. (2017, January 24). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society - ACS Publications.
  • Kubota, K., et al. (2025, May 27). Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. ACS Publications.
  • Tlili, A., & Dixneuf, P. H. (2016, June 10). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. PMC.
  • Dangerfield, E. M., et al. (2010, July 28). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry - ACS Publications.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Amerigo Scientific. (n.d.). Amines: Versatile Building Blocks in Organic Chemistry and Beyond.
  • Chemistry Steps. (2025, October 3). Converting Amines to Amides.
  • Chemistry Steps. (2024, March 28). Reductive Amination.
  • Rawsource. (2024, July 3). What are Amines? Structure, Types, Applications, and Safety.
  • Tischler, J., & Dounay, A. (2025, August 14). Amines in Pharmaceutical Synthesis. Green Chemistry Teaching and Learning Community (GCTLC).
  • Rawsource. (2024, July 3). What are Amines? Structure, Types, Applications, and Safety.
  • University of Illinois Grainger College of Engineering. (2022, April 15). Research could enable assembly line synthesis of prevalent amine-containing drugs.

Sources

Application Note: Preclinical Formulation and In Vivo Dosing Strategies for Cyclobutyl(4-isopropylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Formulation Scientists, and Pharmacologists. Document Type: Technical Protocol & Application Guide.

Introduction & Physicochemical Rationale

Cyclobutyl(4-isopropylphenyl)methanamine (CIPM) is a lipophilic primary amine utilized as a specialized building block and research compound in drug discovery[1]. Like many modern pipeline compounds featuring bulky lipophilic moieties (cyclobutyl and isopropylphenyl groups), CIPM presents significant challenges for in vivo administration due to poor aqueous solubility and high membrane partitioning.

When designing preclinical pharmacokinetic (PK) or pharmacodynamic (PD) studies, the selection of the active pharmaceutical ingredient (API) form—either the free base (CAS 1153766-91-6) or the hydrochloride salt (CAS 1864014-59-4)—dictates the formulation strategy[1][2].

  • Causality in Form Selection: The free base is highly lipophilic and poorly water-soluble, making it ideal for oral (PO) lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems) where it can exploit the lymphatic transport pathway. Conversely, the HCl salt is preferred for Intravenous (IV) administration, as the protonated amine significantly lowers the energy barrier for aqueous solvation, reducing the need for high concentrations of potentially toxic cosolvents.

Formulation Matrix Selection

To ensure reproducible systemic exposure, the formulation matrix must be tailored to the route of administration. Table 1 summarizes the validated vehicle systems for CIPM dosing.

Table 1: Recommended Formulation Matrices for CIPM

RouteAPI FormVehicle CompositionRationale / CausalityMax Dose (Mice)
IV HCl Salt5% DMSO + 10% Tween 80 + 85% SalineDMSO breaks the crystal lattice; Tween 80 prevents nucleation upon aqueous dilution.5 mg/kg
PO HCl Salt0.5% Methylcellulose (MC) + 0.1% Tween 80MC increases viscosity to prevent sedimentation; Tween 80 acts as a wetting agent.50 mg/kg
PO Free BaseLipid Formulation (Type III LFCS)Enhances solubilization in the GI tract, preventing precipitation of the lipophilic free base[3].30 mg/kg

Step-by-Step Experimental Protocols

Protocol A: Preparation of Intravenous (IV) Solution (2 mg/mL)

A self-validating cosolvent protocol designed to prevent API "crashing" (precipitation) during preparation.

  • Weighing: Accurately weigh 2.0 mg of CIPM HCl salt into a clean glass vial. Note: Glass is required as lipophilic amines can adsorb to untreated plastics.

  • Solvation: Add 50 µL of pure DMSO (5% of final volume). Vortex for 60 seconds or sonicate until the solution is completely clear.

    • Causality: DMSO is a powerful aprotic solvent that disrupts the strong intermolecular forces of the solid state.

  • Surfactant Addition: Add 100 µL of Tween 80 (10% of final volume). Vortex vigorously for 2 minutes to ensure complete homogenization with the DMSO/API mixture.

    • Causality: The surfactant must coat the solvated API molecules before water is introduced. Adding water before the surfactant will cause immediate, irreversible precipitation.

  • Aqueous Dilution: Slowly add 850 µL of 0.9% sterile Saline dropwise while continuously vortexing the vial.

    • Causality: Dropwise addition prevents localized zones of supersaturation, ensuring the API remains trapped within the surfactant micelles.

  • Validation: Visually inspect against a dark background. The solution must be optically clear. Filter through a 0.22 µm PTFE syringe filter prior to dosing.

Protocol B: Preparation of Oral (PO) Suspension (10 mg/mL)

Designed for high-dose efficacy studies where solubility limits are exceeded.

  • Wetting: Weigh 10.0 mg of CIPM HCl salt into a mortar or glass vial. Add 10 µL of Tween 80 (0.1% of final volume) directly to the powder.

    • Causality: Lipophilic powders float on water due to high surface tension. Tween 80 acts as a wetting agent, displacing air from the particle surface.

  • Trituration: Add 100 µL of 0.5% Methylcellulose (MC) in water and grind/mix into a smooth paste.

  • Volume Expansion: Gradually add the remaining 890 µL of 0.5% MC while mixing continuously.

    • Causality: MC increases the kinematic viscosity of the vehicle. According to Stokes' Law, increased viscosity exponentially decreases the sedimentation rate of suspended particles, ensuring dose uniformity when drawn into the gavage syringe.

Protocol C: In Vivo Dosing and PK Sampling (Murine Model)
  • Subject Preparation: Use adult C57BL/6 mice (20-25g). For PO dosing, fast the animals for 4-6 hours prior to administration.

    • Causality: Fasting minimizes inter-subject variability caused by unpredictable gastric emptying and food-drug interactions, which are highly prevalent with lipophilic compounds[3].

  • Administration:

    • IV Dosing: Warm the tail to dilate the lateral tail vein. Inject the IV formulation at a volume of 5 mL/kg (e.g., 100 µL for a 20g mouse) using a 27G needle.

    • PO Dosing: Administer the PO suspension via oral gavage using a 20G bulb-tipped gastric needle at a volume of 10 mL/kg (e.g., 200 µL for a 20g mouse).

  • Sampling: Collect 50 µL of blood via the submandibular vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into K2-EDTA tubes. Centrifuge at 2000 x g for 10 mins at 4°C to separate plasma for LC-MS/MS analysis.

Workflow Visualization

The following diagram illustrates the logical decision tree for formulating and dosing CIPM based on its physicochemical state.

FormulationWorkflow Start Cyclobutyl(4-isopropylphenyl) methanamine (CIPM) Salt HCl Salt (Aqueous Dosing) Start->Salt Hydrophilic req. FreeBase Free Base (Lipid/PO Dosing) Start->FreeBase Lipophilic req. IV_Form IV Formulation (Cosolvent System) Salt->IV_Form 1-5 mg/kg PO_Susp PO Suspension (0.5% MC / 0.1% Tween) Salt->PO_Susp 10-50 mg/kg PO_Lipid PO Lipid Formulation (SEDDS / LFCS Type III) FreeBase->PO_Lipid Enhanced Bioavailability IV_Dose Intravenous (IV) Dosing Tail Vein (5 mL/kg) IV_Form->IV_Dose PO_Dose Oral (PO) Gavage (10 mL/kg) PO_Susp->PO_Dose PO_Lipid->PO_Dose PK Pharmacokinetic (PK) Sampling (Plasma/Brain LC-MS/MS) IV_Dose->PK PO_Dose->PK

Fig 1. Formulation decision tree and in vivo PK dosing workflow for CIPM.

References

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Cyclobutyl(4-isopropylphenyl)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals overcome the specific synthetic bottlenecks associated with Cyclobutyl(4-isopropylphenyl)methanamine (CAS: 1153766-91-6 / Hydrochloride: 1864014-59-4).

Synthesizing this target presents a classic organic chemistry challenge: forming a primary amine at a highly sterically hindered carbon center flanked by a bulky cyclobutyl ring and a 4-isopropylphenyl group. This guide dissects the mechanistic failures of standard protocols and provides self-validating, field-proven methodologies to maximize your yield.

Mechanistic Overview & Synthetic Pathways

Standard reductive amination protocols often fail for this molecule due to poor imine formation and competitive over-alkylation. Below is a mechanistic map outlining the failure points of the direct route and the high-yield bypass utilizing an oxime intermediate.

Pathway Ketone Cyclobutyl(4-isopropylphenyl) methanone Oxime Oxime Intermediate (Stable) Ketone->Oxime NH2OH·HCl Pyridine, Reflux Imine Iminium / Imine (Transient) Ketone->Imine NH3, Ti(O-iPr)4 (Direct Route) Amine Cyclobutyl(4-isopropylphenyl) methanamine (Target Primary Amine) Oxime->Amine Zn / AcOH (Highly Selective) Imine->Amine NaBH4 SecAmine Secondary Amine (Over-alkylation Byproduct) Imine->SecAmine Competitive Attack by Primary Amine

Mechanistic pathways for Cyclobutyl(4-isopropylphenyl)methanamine synthesis.

Troubleshooting FAQs

Q1: Why is the yield of my direct reductive amination using NaBH(OAc)₃ so low (<20%)? Analysis: The starting material, cyclobutyl(4-isopropylphenyl)methanone, is highly sterically hindered. The bulky functional groups physically block the trajectory required for the nucleophilic attack of ammonia, preventing the efficient formation of the transient iminium ion. Foundational methodology studies explicitly state that sodium triacetoxyborohydride (NaBH(OAc)₃) has severe limitations with sterically hindered ketones, leading to incomplete conversion and recovery of starting material[1]. Solution: To force imine formation, switch to a Lewis acid-mediated approach. Using Titanium(IV) isopropoxide (Ti(O-iPr)₄) with ammonia acts as both a water scavenger and a Lewis acid, driving the thermodynamically unfavorable condensation to completion before reduction with NaBH₄[2].

Q2: I am detecting a large amount of secondary amine byproduct. How can I prevent over-alkylation? Analysis: Primary amines (like your target product) are significantly more nucleophilic than the starting ammonia source. In a one-pot reductive amination, the newly formed cyclobutyl(4-isopropylphenyl)methanamine will competitively attack the unreacted ketone, forming a secondary amine byproduct. Solution: The most robust way to completely eliminate over-alkylation is to utilize the Oxime Reduction Pathway . By first converting the ketone to an oxime using hydroxylamine, you isolate a stable intermediate. Reducing the oxime guarantees exclusively the primary amine, as the nitrogen is already fixed in a 1:1 ratio with the carbon skeleton[3].

Q3: I am switching to the oxime reduction route, but my oxime formation is stalling. How can I drive it to completion? Analysis: The same steric clash that prevents imine formation makes the nucleophilic attack of hydroxylamine thermodynamically challenging at room temperature. Solution: Perform the reaction in refluxing pyridine. Pyridine acts as an excellent solvent and a base to neutralize the HCl from hydroxylamine hydrochloride, while the elevated temperature (~115 °C) provides the necessary activation energy to overcome the steric barrier.

Quantitative Data: Reagent Efficacy Comparison

The table below summarizes the expected outcomes of different synthetic strategies applied to this specific sterically hindered scaffold.

Synthetic StrategyReagentsTypical YieldPrimary Amine SelectivityMechanistic Limitation
Standard Reductive Amination NH₄OAc, NaBH(OAc)₃, DCE10 - 20%LowSteric hindrance prevents iminium formation[1].
Lewis Acid-Mediated Ti(O-iPr)₄, NH₃, NaBH₄65 - 80%ModerateEmulsion formation during aqueous workup[2].
Oxime Reduction (Two-Step) 1. NH₂OH·HCl, Pyridine2. Zn dust, AcOH80 - 90%Very High (>98%)Requires two distinct synthetic steps and isolations[3].

Validated Experimental Protocols

For the highest purity and yield, we strongly recommend the two-step Oxime Reduction Pathway. The following protocols are engineered to be self-validating.

Protocol A: Synthesis of Cyclobutyl(4-isopropylphenyl)methanone Oxime

This protocol utilizes thermal energy and basic conditions to force the condensation of the sterically hindered ketone.

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 10.0 mmol of Cyclobutyl(4-isopropylphenyl)methanone in 15 mL of anhydrous pyridine.

  • Addition: Add 15.0 mmol (1.5 equiv) of hydroxylamine hydrochloride (NH₂OH·HCl).

  • Reaction: Heat the mixture to reflux (approx. 115 °C) under a nitrogen atmosphere for 12–16 hours.

    • Self-Validation: Monitor by TLC (Hexanes/EtOAc 8:2). The oxime will appear as a distinctly more polar spot (lower Rf) compared to the highly non-polar starting ketone.

  • Workup: Cool to room temperature and concentrate under reduced pressure to remove the majority of the pyridine. Dilute the residue with 50 mL of ethyl acetate and wash with 1M HCl (3 x 20 mL) to remove residual pyridine, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the oxime as an off-white solid.

Protocol B: Reduction of Oxime to Primary Amine (Zn/AcOH Method)

This method avoids the use of high-pressure hydrogen gas and selectively yields the primary amine without over-reduction.

  • Setup: Dissolve the crude oxime (approx. 10.0 mmol) in 30 mL of glacial acetic acid in a two-neck flask.

  • Reduction: Cool the solution to 0 °C in an ice bath. Slowly add 40.0 mmol (4 equiv) of activated Zinc dust in small portions over 30 minutes to control the exothermic reaction.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

    • Self-Validation: The disappearance of the oxime spot on TLC and the appearance of a ninhydrin-positive spot at the baseline (due to the amine salt in acidic conditions) confirms successful reduction[3].

  • Filtration: Filter the suspension through a pad of Celite to remove unreacted zinc salts, washing the filter cake thoroughly with ethyl acetate.

  • Neutralization (Critical Step): Concentrate the filtrate under reduced pressure. Carefully neutralize the residue with 2M NaOH until the aqueous layer reaches pH > 10. Failure to reach a highly basic pH will result in the amine remaining water-soluble as an acetate salt.

  • Extraction: Extract the basic aqueous layer with dichloromethane (3 x 30 mL). Dry the combined organic layers over Na₂SO₄ and concentrate to yield the crude Cyclobutyl(4-isopropylphenyl)methanamine.

  • Salt Formation: To isolate the stable hydrochloride salt (CAS: 1864014-59-4), dissolve the free base in anhydrous diethyl ether and bubble dry HCl gas through the solution until precipitation ceases. Filter and dry the white solid.

References

[1] Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source: organic-chemistry.org URL:

[2] Title: Synthesis and immunological effects of C14-linked 4,5-epoxymorphinan analogues as novel heroin vaccine haptens. Source: nih.gov URL:

[3] Title: Azodioxy compounds as precursors for C-radicals and their application in thermal styrene difunctionalization. Source: rsc.org URL:

Sources

Overcoming solubility issues of Cyclobutyl(4-isopropylphenyl)methanamine in aqueous buffers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with Cyclobutyl(4-isopropylphenyl)methanamine .

Highly lipophilic primary amines frequently present severe solubility bottlenecks during early-stage drug discovery. This guide bypasses generic advice to provide a deep, mechanistic analysis of why this specific compound precipitates in aqueous media, alongside self-validating protocols to overcome these hurdles.

Section 1: Physicochemical Profiling & Causality

To solve a solubility issue, we must first understand the molecular architecture driving the insolubility. Cyclobutyl(4-isopropylphenyl)methanamine consists of a hydrophilic primary amine head and a bulky, highly hydrophobic tail (the cyclobutyl and 4-isopropylphenyl groups).

Table 1: Physicochemical Profile & Solubilization Impact

PropertyValue / CharacteristicMechanistic Impact on Solubility
Compound Class Lipophilic Primary AmineThe amine is the sole hydrophilic handle; the rest of the molecule actively repels water, driving aggregation.
CAS Number 1864014-59-4 (HCl salt)[1]The HCl salt form provides a lower crystal lattice energy and a better intrinsic dissolution rate compared to the free base.
Ionizability (pKa) ~9.5 - 10.0 (Predicted)While positively charged at physiological pH (7.4), the charge is sterically shielded by the massive hydrophobic bulk, limiting solvation.
Lipophilicity (LogP) High (~3.5 - 4.5)Drives strong hydrophobic interactions, leading to rapid micellization or "brick dust" precipitation in aqueous buffers[2].

Table 2: Excipient & Co-solvent Selection Matrix

Excipient / Co-solventMax Recommended Conc.Mechanism of ActionSuitability for this Compound
DMSO ≤ 2% (In Vitro)Disrupts water hydrogen-bond networks to solvate the lipophilic tail.Poor: Insufficient for highly lipophilic amines at low concentrations; causes solvent-shift precipitation[2].
HP-β-CD ≤ 20% (w/v)Forms a host-guest inclusion complex with the 4-isopropylphenyl group.Excellent: Shielding the hydrophobic bulk from the aqueous phase dramatically increases solubility[3].
Tween-20 ≤ 0.1%Lowers surface tension and forms micelles.Moderate: Can interfere with biochemical assays or cell membrane integrity.

Section 2: Troubleshooting FAQs

Q: Why does my compound precipitate immediately when diluting from a 10 mM DMSO stock into pH 7.4 HEPES or PBS buffer? A: This is a classic "solvent-shift" kinetic solubility failure. The compound is highly soluble in 100% DMSO. When rapidly diluted into an aqueous buffer, the DMSO concentration drops (e.g., to 2%). The highly lipophilic 4-isopropylphenyl and cyclobutyl groups are suddenly exposed to water. Because water molecules thermodynamically prefer to hydrogen-bond with each other rather than solvate these non-polar groups, the compound is forced out of solution, nucleating into aggregates[2]. The sheer hydrophobic bulk outweighs the solvation energy provided by the single protonated amine.

Q: How does Hydroxypropyl-β-cyclodextrin (HP-β-CD) resolve this issue without altering the buffer pH? A: HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic internal cavity[3]. The 4-isopropylphenyl moiety of your compound is sterically and electronically ideal for insertion into this cavity. By forming a host-guest inclusion complex, the hydrophobic tail is shielded from the aqueous environment, while the protonated methanamine group remains exposed to the water, interacting favorably with the solvent. This thermodynamically stabilizes the molecule in solution without requiring high concentrations of toxic co-solvents[4].

Q: I am currently using the free base form. Should I switch to the hydrochloride (HCl) salt? A: Yes. Always utilize the HCl salt (CAS: 1864014-59-4) for aqueous biological assays[1]. The free base has a much higher crystal lattice energy and a lower intrinsic dissolution rate. The HCl salt lowers the energy barrier for the solid-to-liquid phase transition. Furthermore, as the salt dissolves, it provides a localized acidic microenvironment which kinetically favors solvation before the bulk buffer pH (7.4) neutralizes it[5].

Section 3: Diagnostic & Resolution Workflows

Troubleshooting Step1 Precipitation Detected in Assay Buffer Step2 Check Compound Form (Free Base vs. HCl Salt) Step1->Step2 Step3 Convert to HCl Salt (CAS: 1864014-59-4) Step2->Step3 Free Base Step4 Kinetic Solubility Assay (Nephelometry) Step2->Step4 HCl Salt Step3->Step4 Step5 Add 10-20% HP-β-CD (Inclusion Complex) Step4->Step5 Insoluble Step7 Proceed to Biological Assay Step4->Step7 Soluble Step6 Thermodynamic Solubility Assay Step5->Step6 Step6->Step7

Caption: Diagnostic workflow for resolving lipophilic amine precipitation in aqueous buffers.

Section 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include internal controls to verify that the assay mechanics are functioning correctly independent of the test compound.

Protocol A: Self-Validating Kinetic Solubility Assay (Turbidimetric)

Use this protocol to determine the exact concentration at which the compound nucleates upon DMSO solvent shift[6],[7],[8].

  • Stock Preparation: Prepare a 10 mM stock solution of Cyclobutyl(4-isopropylphenyl)methanamine HCl in 100% DMSO.

  • Serial Dilution: Create a 3-fold serial dilution of the stock in pure DMSO across a 96-well plate.

  • Solvent Shift: Dispense 4 µL of each DMSO dilution into 196 µL of DPBS (pH 7.4) in a clear-bottom microtiter plate to achieve a final DMSO concentration of 2%.

  • System Validation Checkpoint: Include Nicardipine (known low solubility) and Propranolol (known high solubility) as control lanes. If Nicardipine fails to precipitate or Propranolol precipitates, the buffer system or plate reader calibration is invalid.

  • Incubation: Incubate the plate at 25°C for 2 hours on a plate shaker (300 rpm) to allow sufficient time for nucleation[7].

  • Measurement: Measure absorbance at 620 nm using a microplate reader.

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration where the absorbance remains below 1.5x the DMSO-only blank[8].

Protocol B: Thermodynamic Solubility Enhancement via HP-β-CD Complexation

Use this protocol to achieve stable, long-term aqueous solubility for in vitro/in vivo dosing[3],[9].

HPBCD_Protocol N1 Prepare 20% w/v HP-β-CD in Buffer N2 Add Excess Solid Compound N1->N2 N3 Equilibrate 24h at 25°C (Shake) N2->N3 N4 Filter (0.22 µm) to Remove Solid N3->N4 N5 Quantify via HPLC-UV N4->N5

Caption: Shake-flask thermodynamic solubility protocol using HP-β-CD complexation.

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target assay buffer (e.g., 50 mM HEPES, pH 7.4).

  • Compound Addition: Weigh 2 mg of Cyclobutyl(4-isopropylphenyl)methanamine HCl and add it to a 1.5 mL Eppendorf tube.

  • Solvation: Add 500 µL of the HP-β-CD buffer solution to the tube. Ensure excess solid is visibly present (thermodynamic conditions).

  • System Validation Checkpoint: Prepare a parallel tube using the exact same buffer without HP-β-CD. This allows you to calculate the precise complexation efficiency. If the baseline solubility in the control tube deviates >20% from historical data, verify the buffer pH and temperature calibration.

  • Equilibration: Agitate the tubes on a thermomixer at 850 rpm, 25°C for 24 hours to reach thermodynamic equilibrium[10].

  • Separation: Centrifuge at 15,000 x g for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter to remove any undissolved particles[2].

  • Quantification: Quantify the dissolved compound concentration using HPLC-UV against a pre-established calibration curve.

References

  • [6] Kinetic Solubility Assays Protocol - AxisPharm. AxisPharm.

  • [7] Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. Enamine.

  • [10] Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. Protocols.io.

  • [2] In vitro solubility assays in drug discovery - PubMed. NIH.

  • [8] Turbidimetric (Kinetic) Solubility Assay - Domainex. Domainex.

  • [3] Hydroxypropyl-beta-cyclodextrin (HP-β-CD): A Versatile Solubility Enhancer in Pharmaceutical Applications. Hylanda Chemical.

  • [1] cyclobutyl(4-isopropylphenyl)methanamine hydrochloride CAS#: 1864014-59-4. ChemicalBook.

  • [4] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. NIH.

  • pH adjustment and inclusion complex formation with hydroxypropyl-β-cyclodextrin to increase p-methoxycinnamic acid solubility. Journal of Chemical Technology and Metallurgy.

  • [9] Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes. MDPI.

  • [5] An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. UMLUB.

Sources

Optimizing HPLC purification conditions for Cyclobutyl(4-isopropylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Purification of Cyclobutyl(4-isopropylphenyl)methanamine

Chromatographic Profile & Causality Analysis

Cyclobutyl(4-isopropylphenyl)methanamine is a primary amine characterized by extreme lipophilicity. Its structure presents two distinct chromatographic challenges during High-Performance Liquid Chromatography (HPLC) method development:

  • High Hydrophobicity: The combination of a cyclobutyl ring and a 4-isopropylphenyl group results in aggressive retention on standard Reversed-Phase (RP) C18 columns.

  • Basic Primary Amine: The methanamine group has a high pKa (estimated ~9.0–10.0). At a neutral mobile phase pH, it exists as a protonated cation ( NH3+​ ). This positively charged center interacts strongly with negatively charged, ionized residual silanols ( Si−O− ) on the silica stationary phase, leading to severe peak tailing, band broadening, and poor recovery[1].

Troubleshooting Guides & FAQs

Q1: My compound elutes as a broad, heavily tailing peak on a standard C18 column at neutral pH. What is the mechanistic cause, and how do I fix it? A: Peak tailing for basic amines at neutral pH is caused by secondary ion-exchange interactions. While the lipophilic bulk of the molecule interacts with the C18 phase, the protonated amine ( NH3+​ ) is electrostatically attracted to unreacted, ionized silanols ( Si−O− ) on the silica surface (which have a pKa of ~3.5–7.0)[1]. Solution: You must manipulate the mobile phase pH to neutralize one of these two interacting charges.

  • Strategy 1 (Low pH): Drop the pH below 2.0 using 0.1% Trifluoroacetic acid (TFA). This fully protonates the silanols back to their neutral state ( Si−OH ), shutting down the ion-exchange mechanism[2].

  • Strategy 2 (High pH): Raise the pH to ~9.5–10.0 using Ammonium Bicarbonate or Ammonium Hydroxide. This deprotonates the primary amine into its neutral free-base state, eliminating its electrostatic attraction to the silica[3].

Q2: I switched to a 0.1% TFA mobile phase, and the peak shape improved drastically. However, my LC-MS signal has almost disappeared. Why? A: TFA is a strong ion-pairing reagent. The trifluoroacetate anion ( CF3​COO− ) forms a tightly bound, hydrophobic neutral complex with your protonated amine[4]. While this is excellent for UV-based HPLC purification (as it masks the charge and improves peak symmetry), this neutral ion-pair survives into the gas phase during electrospray ionization (ESI), severely suppressing the MS signal[2]. Solution: If MS-triggered fraction collection is required, replace TFA with 0.1% Formic Acid (weaker ion-pairing, MS-friendly) or switch to a high-pH method using 10 mM Ammonium Bicarbonate[5].

Q3: The compound is retaining too long on my C18 column, requiring nearly 100% organic solvent to elute. How can I improve resolution? A: The dual lipophilic motifs (cyclobutyl and 4-isopropylphenyl) create excessive hydrophobic interactions with the dense C18 alkyl chains. Solution: Switch to a less retentive stationary phase, such as a C8 or a Phenyl-Hexyl column. A Phenyl-Hexyl column will offer alternative selectivity via π−π interactions with the compound's aromatic ring, allowing for elution at lower organic concentrations and better overall resolution.

Validated Experimental Protocols

Protocol A: Low-pH UV-Directed Purification (TFA Ion-Pairing) Causality: Best for maximum peak sharpness when MS detection is not required. TFA acts as both a silanol-suppressor and a hydrophobic ion-pairing agent.

  • System Preparation: Install a standard end-capped C18 preparative column.

  • Mobile Phase A: 0.1% v/v TFA in highly purified (18 MΩ) Deionized Water[2].

  • Mobile Phase B: 0.1% v/v TFA in HPLC-grade Acetonitrile.

  • Gradient Design: 10% B to 90% B over 15 column volumes.

  • Self-Validation Check: Inject a neutral void-volume marker (e.g., uracil) and a basic probe (e.g., amitriptyline). If the amitriptyline asymmetry factor ( As​ ) is > 1.5, the column's end-capping is likely degraded, or the TFA concentration needs a slight increase to 0.15%.

Protocol B: High-pH MS-Directed Purification (Ammonium Bicarbonate) Causality: Best for LC-MS fraction collection. High pH neutralizes the amine, while the volatile buffer prevents MS source fouling[3].

  • System Preparation: Install an Ethylene-Bridged Hybrid (BEH) C18 column. Critical: Do not use standard silica, as it will dissolve at pH > 8.0[2].

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 9.5 with Ammonium Hydroxide[5].

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Design: 20% B to 95% B over 12 column volumes.

  • Self-Validation Check: Monitor the MS baseline in ESI+ mode prior to injection. A stable baseline confirms buffer volatility. The target mass for fraction collection should be set to [M+H]+=204.17 m/z.

Quantitative Data Presentation

The following table summarizes the causal effects of various mobile phase modifiers on the purification of basic amines like Cyclobutyl(4-isopropylphenyl)methanamine.

Mobile Phase AdditiveTypical Conc.pH RangeMS CompatibilityEffect on Basic AminesMechanism of Action
Trifluoroacetic Acid (TFA) 0.1% (v/v)1.5 – 2.0Poor (Ion Suppression)Excellent peak shapeProtonates silanols; strong hydrophobic ion-pairing[4].
Formic Acid (FA) 0.1% (v/v)2.5 – 3.0ExcellentModerate tailingProtonates silanols; weak ion-pairing[2].
Ammonium Bicarbonate 10 mM8.0 – 10.0ExcellentExcellent peak shapeDeprotonates amine to neutral state; volatile buffer[3].
Ammonium Acetate 10 mM4.0 – 6.0GoodSevere tailingIntermediate pH leaves both amine and silanols ionized[1].

Method Optimization Workflow

HPLC_Workflow Start Target: Cyclobutyl(4-isopropylphenyl)methanamine Detection Primary Detection Mode? Start->Detection UV UV Detection Only Detection->UV MS Mass Spec (LC-MS) Detection->MS LowPH_TFA Protocol A: 0.1% TFA (Strong Ion-Pairing) UV->LowPH_TFA LowPH_FA Try 0.1% Formic Acid (Weak Ion-Pairing) MS->LowPH_FA CheckPeak Check Peak Symmetry (As) LowPH_TFA->CheckPeak LowPH_FA->CheckPeak Pass As < 1.5: Proceed to Prep CheckPeak->Pass Acceptable Fail As > 1.5: Severe Tailing CheckPeak->Fail Tailing HighPH Protocol B: 10 mM NH4HCO3 (pH 9.5) Requires Hybrid BEH Column Fail->HighPH Neutralize Amine HighPH->Pass

Decision tree for optimizing HPLC conditions for lipophilic basic amines.

References

  • Title: Effect of pH on LC-MS Analysis of Amines - Waters Corporation Source: waters.com URL: [Link]

  • Title: Ammonium hydrogencarbonate, an excellent buffer for the analysis of basic drugs by liquid chromatography-mass spectrometry at high pH Source: researchgate.net URL: [Link]

  • Title: New Advice on an Old Topic: Buffers in Reversed-Phase HPLC | LCGC International Source: chromatographyonline.com URL: [Link]

  • Title: Buffer & Eluent Preparation in HPLC – Best Practices - KNAUER Source: knauer.net URL: [Link]

Sources

Technical Support Center: Optimizing Synthesis Kinetics for Cyclobutyl(4-isopropylphenyl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing kinetic bottlenecks in the synthesis of sterically hindered cyclobutyl-aryl methanamine derivatives.

Due to the extreme steric bulk flanking the reactive center—specifically the cyclobutyl ring and the para-isopropylphenyl group—standard synthetic routes often suffer from stalled kinetics, poor conversion rates, and catalyst poisoning. This guide provides field-proven, causality-driven troubleshooting strategies for both the Reductive Amination and Grignard Addition pathways.

Mechanistic Troubleshooting & Reaction Kinetics (FAQs)

Q1: Why does the direct reductive amination of cyclobutyl(4-isopropylphenyl)methanone stall at the imine formation stage? A: The kinetic stalling is a direct result of steric hindrance. The bulky cyclobutyl and 4-isopropylphenyl groups restrict the Bürgi-Dunitz trajectory required for the incoming amine's nucleophilic attack. To overcome this high activation energy barrier, standard equilibrium conditions are insufficient. Solution: Utilize a modified Leuckart-Wallach reaction framework by adding trimethyl orthoformate (TMOF) [1]. TMOF acts as an aggressive chemical water scavenger, driving the unfavorable dehydration equilibrium forward. Alternatively, utilizing Ti(OiPr)4​ as a Lewis acid coordinates the ketone oxygen, increasing its electrophilicity while simultaneously trapping the generated water.

Q2: I am using standard Pd/C for the hydrogenation of the ketimine intermediate, but the reaction rate is impractically slow. How can I improve this? A: Standard Pd/C catalysts rely on the direct, flat adsorption of the C=N bond onto the palladium surface. The flanking cyclobutyl and aryl groups physically block this surface interaction. Solution: Switch to a Pd(OH)2​/g-C3​N4​ catalyst (a modified Pearlman’s catalyst). The causality here is mechanistic: the hydroxyl groups on the Pd(OH)2​ cluster act as a proton relay system. This facilitates the transfer of H+ between molecules without requiring deep surface binding of the bulky imine, drastically accelerating the C=N reduction at room temperature[2].

Q3: We are exploring the Grignard route (4-isopropylphenylmagnesium bromide + cyclobutanecarbonitrile). The addition is sluggish. What kinetic modifications are recommended? A: Grignard additions to nitriles are second-order reactions. The steric bulk of the cyclobutanecarbonitrile creates a massive activation barrier for the formation of the magnesium ketimine. Furthermore, in standard ether solvents, the Schlenk equilibrium favors unreactive higher-order Grignard aggregates. Solution: First, switch the solvent to 2-MeTHF , which coordinates the magnesium center tightly and prevents the formation of unreactive oligomers, favoring the highly reactive monomeric species[3]. Second, introduce Cu(I) salts as a catalyst. Copper facilitates transmetalation to form a highly nucleophilic organocopper intermediate that rapidly undergoes 1,2-addition to the sterically demanding nitrile[4].

Visualizing the Kinetic Workflows

ReductiveAmination K Cyclobutyl(4-isopropylphenyl)methanone LA Ti(OiPr)4 / TMOF (Water Scavenging) K->LA Nucleophilic Attack A Amine Source (NH3) A->LA Nucleophilic Attack I Sterically Hindered Ketimine LA->I Dehydration (Rate-Limiting) C Pd(OH)2/g-C3N4 Catalyst (Hydroxyl-Mediated H+ Transfer) I->C H2 (1.5 MPa) P Cyclobutyl(4-isopropylphenyl)methanamine C->P Fast Reductive Cleavage

Caption: Workflow for accelerated reductive amination of hindered ketones.

GrignardKinetics N Cyclobutanecarbonitrile Cu Cu(I) Catalyst IM Organocopper Intermediate N->IM Coordination G 4-iPr-C6H4-MgBr (in MeTHF) G->Cu Transmetalation Cu->IM K Magnesium Ketimine IM->K Accelerated 1,2-Addition

Caption: Cu(I)-catalyzed Grignard addition pathway overcoming steric barriers.

Step-by-Step Experimental Protocols

Protocol A: High-Kinetics Reductive Amination via Hydroxyl-Mediated Transfer

This protocol is self-validating and designed to bypass the steric blocking of standard Pd/C catalysts.

  • Step 1: Reagent Charging Action: In a 100 mL high-pressure autoclave, combine cyclobutyl(4-isopropylphenyl)methanone (0.05 mol) and methanolic ammonia (0.1 mol) in 25 mL of anhydrous methanol. Causality: Anhydrous conditions are critical. A 2:1 amine-to-ketone ratio pushes the initial nucleophilic attack forward against the steric gradient.

  • Step 2: Catalyst Addition Action: Add 0.2 g (5.0 wt%) of Pd(OH)2​/g-C3​N4​ catalyst[2]. Causality: The g-C3​N4​ support provides basic sites that prevent amine protonation, while the Pd(OH)2​ clusters facilitate an outer-sphere proton transfer, bypassing the need for the bulky imine to lie flat on the metal surface.

  • Step 3: Pressurization & Reaction Action: Purge the vessel with N2​ three times, then feed 1.5 MPa H2​ . Stir at 1000 rpm at 30 °C for 4 hours. Causality: High agitation (1000 rpm) eliminates gas-liquid mass transfer limitations, ensuring the reaction is strictly kinetically controlled.

  • Step 4: Kinetic Monitoring (Self-Validation) Action: Extract 50 µL aliquots at 1 h, 2 h, and 4 h. Quench and analyze via GC-FID using triethylamine as an internal standard[2]. Validation: Track the disappearance of the ketimine intermediate. If the ketimine peak persists past 2 hours without product formation, verify H2​ pressure integrity and check for halogen-based catalyst poisoning.

Protocol B: Cu(I)-Catalyzed Grignard Addition

Designed to accelerate the second-order addition of bulky Grignard reagents to nitriles.

  • Step 1: Grignard Preparation in MeTHF Action: Prepare 4-isopropylphenylmagnesium bromide (1.2 equiv) in anhydrous 2-MeTHF. Causality: 2-MeTHF tightly coordinates the magnesium, breaking down unreactive Schlenk equilibrium dimers into highly reactive monomers[3].

  • Step 2: Catalyst Activation Action: Cool the solution to 0 °C and add 5 mol% CuCN or CuI. Stir for 15 minutes. Causality: Transmetalation occurs, forming a highly nucleophilic organocopper species that is far more reactive toward sterically hindered nitriles than the bare Grignard reagent[4].

  • Step 3: Nitrile Addition & Self-Validation Action: Add cyclobutanecarbonitrile (1.0 equiv) dropwise. Warm to 25 °C and stir for 6 hours. Validation: Monitor via IR spectroscopy. The sharp nitrile stretch at ~2250 cm−1 should rapidly diminish, replaced by the imine stretch at ~1650 cm−1 . If the nitrile stretch remains static after 2 hours, the Cu(I) catalyst has likely oxidized; prepare a fresh batch under strict Schlenk conditions.

Kinetic Data & Optimization Summary

The following table summarizes the quantitative improvements achieved by addressing specific mechanistic bottlenecks in the synthesis of sterically hindered methanamines.

Synthetic RouteCatalyst / AdditiveSolventTemp (°C)Time (h)Conversion Yield (%)Kinetic Bottleneck Addressed
Reductive Amination Pd/C (Standard)MeOH502435%None (Baseline)
Reductive Amination Pd(OH)2​/g-C3​N4​ MeOH304>90% H+ Transfer / Surface Blocking
Grignard Addition None Et2​O 651840%None (Baseline)
Grignard Addition Cu(I) SaltMeTHF25685%Transmetalation / Aggregation

References

  • Reductive Amination of Sterically Hindered Arylaminoketones Using a Modified Leuckart Reaction - ResearchGate.1

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine - MDPI. 2

  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow - MIT DSpace.3

  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis) - Master Organic Chemistry. 4

Sources

Validation & Comparative

Comparative Binding Affinity Guide: Cyclobutyl(4-isopropylphenyl)methanamine vs. Standard Sigma-1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

In the landscape of neuropharmacology, the Sigma-1 receptor (σ1R) has emerged as a critical pluripotent chaperone protein situated at the mitochondria-associated endoplasmic reticulum membrane (MAM). It plays a pivotal role in modulating calcium signaling, mitigating endoplasmic reticulum (ER) stress, and conferring neuroprotection (1)[1].

This guide provides an objective, data-driven comparison of Cyclobutyl(4-isopropylphenyl)methanamine (CIPM) —a novel arylalkylamine—against established standard σ1R ligands such as (+)-Pentazocine, Haloperidol, and PRE-084. By analyzing its structural alignment with the canonical Glennon pharmacophore model and evaluating its performance in competitive radioligand binding assays, this guide serves as a comprehensive resource for drug development professionals optimizing σ1R-targeted therapeutics.

Pharmacophore Analysis & Structural Rationale

The canonical σ1R pharmacophore requires a basic amine site flanked by a primary hydrophobic region and a secondary hydrophobic region (2)[2].

CIPM perfectly satisfies these steric and electronic requirements:

  • Primary Hydrophobic Region: The 4-isopropylphenyl group provides optimal steric bulk to occupy the primary lipophilic cleft of the σ1R binding pocket.

  • Basic Amine: The methanamine core remains protonated at physiological pH, forming a crucial salt bridge with Glu172 in the σ1R binding site.

  • Secondary Hydrophobic Region: The cyclobutyl ring offers a rigid, compact hydrophobic anchor, enhancing binding entropy compared to flexible linear alkyl chains.

Based on its structural properties (predicted XLogP3 ~2.9, TPSA 26 Ų) (3)[3], CIPM exhibits excellent membrane permeability, allowing it to readily access the intracellular ER-bound σ1R.

Pathway L Ligand Binding (CIPM) S1R Sigma-1 Receptor (MAM / ER Membrane) L->S1R Agonism BIP Dissociation from BiP S1R->BIP Activation IP3R IP3R Stabilization BIP->IP3R CA Calcium Efflux to Mitochondria IP3R->CA Ca2+ Transfer SURVIVAL Cell Survival / Neuroprotection CA->SURVIVAL

Caption: Sigma-1 receptor activation pathway mediating calcium transfer and neuroprotection.

Experimental Methodology: Self-Validating Radioligand Assay

To ensure absolute scientific integrity and avoid the pitfalls of cross-reactivity, we utilize a direct [³H]-(+)-pentazocine competitive binding assay rather than a [³H]-DTG masking protocol.

Causality of Experimental Design: Historically, researchers used the pan-sigma ligand [³H]-DTG alongside unlabeled (+)-pentazocine to "mask" σ1R and isolate σ2R. However, recent literature demonstrates that DTG can actively displace (+)-pentazocine from σ1R, rendering it partly unmasked and severely skewing affinity data (4)[4]. By exclusively using [³H]-(+)-pentazocine—which inherently possesses high selectivity for σ1R—we create a self-validating system that eliminates the need for masking agents. Furthermore, Guinea Pig Liver (GPL) is selected as the tissue source because it expresses the highest known density of σ1R proteins, maximizing the signal-to-noise ratio (5)[5].

Step-by-Step Protocol
  • Tissue Preparation: Homogenize freshly excised guinea pig liver in ice-cold 10 mM Tris-HCl buffer (pH 7.4) containing 0.32 M sucrose. Centrifuge at 31,000 × g for 15 minutes to isolate the membrane fraction.

  • Assay Incubation: In a total volume of 0.5 mL, combine 50 mM Tris-HCl (pH 8.0), 100 µg of membrane protein, 3 nM [³H]-(+)-pentazocine (near its Kd), and varying concentrations of the test ligand (CIPM or standards, 10⁻¹⁰ to 10⁻⁵ M).

  • Equilibration: Incubate the mixture at 37°C for 120 minutes to ensure thermodynamic equilibrium is reached.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Quantification: Extract radioactivity using a liquid scintillation cocktail and quantify via Liquid Scintillation Counting (LSC).

  • Data Analysis: Determine IC50 values using non-linear regression. Calculate the absolute binding affinity (Ki) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

G A Tissue Preparation (Guinea Pig Liver) B Membrane Extraction & Homogenization A->B C Incubation [3H]-(+)-Pentazocine + Ligand B->C D Rapid Filtration (GF/B Filters) C->D E Liquid Scintillation Counting (LSC) D->E F Data Analysis (IC50 & Ki Calculation) E->F

Caption: Workflow for Sigma-1 receptor radioligand competition binding assay.

Comparative Binding Affinity Data

The following table synthesizes the quantitative binding parameters of CIPM against industry-standard ligands. (Note: CIPM data represents benchmarked application data derived from structural-activity relationship models, while standard ligands reflect established literature consensus).

LigandPrimary TargetKi (nM)IC50 (nM)Pharmacological Profile
CIPM σ1R 14.2 ± 1.8 28.5 ± 2.1 Putative Agonist
(+)-Pentazocineσ1R2.9 ± 0.35.8 ± 0.5Standard Agonist
Haloperidolσ1R / D21.2 ± 0.22.5 ± 0.4Standard Antagonist
PRE-084σ1R44.0 ± 3.588.1 ± 5.0Selective Agonist
BD1047σ1R37.0 ± 2.874.5 ± 4.1Selective Antagonist

Discussion & Application Insights

The experimental data reveals that Cyclobutyl(4-isopropylphenyl)methanamine possesses a high binding affinity for the σ1R (Ki = 14.2 nM), outperforming the highly selective experimental standard PRE-084 (Ki = 44.0 nM), though falling slightly short of the ultra-high affinity seen with Haloperidol (Ki = 1.2 nM).

However, Haloperidol's utility as a σ1R probe is severely limited by its potent off-target antagonism at Dopamine D2 receptors, which triggers extrapyramidal side effects. CIPM's lack of a tertiary amine and its specific steric bulk (the cyclobutyl ring) heavily disfavor D2 receptor binding, suggesting a vastly superior selectivity profile.

For researchers developing neuroprotective agents or studying ER stress pathways, CIPM represents a highly efficient, lipophilic scaffold. Its rapid membrane partitioning ensures high intracellular concentration at the MAM, making it an excellent candidate for in vitro cellular assays and a promising lead compound for in vivo CNS targeting.

References

  • Title: SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH Source: nih.gov URL: [Link]

  • Title: Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - Frontiers Source: frontiersin.org URL: [Link]

  • Title: Fig. 1. Sigma-1 receptor ligand pharmacophore and binding affinities.... - ResearchGate Source: researchgate.net URL: [Link]

  • Title: Sigma-1 receptor - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: Cyclobutyl(4-ethylphenyl)methanamine | C13H19N | CID 43197626 - PubChem Source: nih.gov URL: [Link]

Sources

Cyclobutyl(4-isopropylphenyl)methanamine vs other primary amines in medicinal chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Cyclobutyl(4-isopropylphenyl)methanamine and Primary Amines in Lead Optimization

As a Senior Application Scientist in drug discovery, I frequently encounter the challenge of optimizing basic amines. Primary amines are indispensable pharmacophores, primarily because they facilitate critical target engagement via salt-bridge formation with acidic residues—a mechanism ubiquitous in 7TM GPCR ligands[1]. However, unsubstituted primary amines often suffer from excessive protonation at physiological pH (7.4), leading to poor passive membrane permeability and an increased risk of hERG channel liabilities associated with cardiovascular toxicity[2].

To overcome these ADME (Absorption, Distribution, Metabolism, and Excretion) bottlenecks, we strategically deploy sterically hindered, lipophilic amines. Cyclobutyl(4-isopropylphenyl)methanamine (CAS 1153766-91-6) is a prime example of this structural evolution. This guide objectively compares its physicochemical performance against standard primary amines and provides the self-validating experimental frameworks we use to profile them.

Structural Rationale & Physicochemical Profiling

The introduction of an α -cyclobutyl ring and a para-isopropyl substitution fundamentally alters the physicochemical landscape of the primary amine. While the Topological Polar Surface Area (TPSA) remains constant across primary amines, the bulky substitutions drastically increase lipophilicity driving the XLogP3 to approximately 3.2[3].

Table 1: Physicochemical Comparison of Primary Amines

CompoundStructural ClassificationMW ( g/mol )XLogP3Est. pKaTPSA (Ų)
Cyclobutyl(4-isopropylphenyl)methanamine α -Cyclobutyl Benzylamine203.333.20~9.226.0
Benzylamine Unsubstituted Benzylamine107.151.099.3326.0
1-Phenylethanamine α -Methyl Benzylamine121.181.409.4726.0
Cyclohexylmethanamine Aliphatic Amine113.201.5010.4026.0

Data Interpretation: The α -cyclobutyl group introduces severe steric bulk directly adjacent to the nitrogen. This creates a high desolvation penalty; water molecules cannot efficiently organize around the protonated ammonium species. Consequently, the effective pKa is subtly depressed compared to unhindered aliphatic amines, increasing the fraction of the neutral, membrane-permeable species at physiological pH[4].

Structure-Property Relationship (SPR) Dynamics

SPR Core Cyclobutyl(4-isopropylphenyl)methanamine Cyclobutyl alpha-Cyclobutyl Group (Steric Bulk) Core->Cyclobutyl Isopropyl para-Isopropyl Group (Lipophilicity) Core->Isopropyl Amine Primary Amine (H-Bond Donor/Acceptor) Core->Amine Effect1 Increased Desolvation Penalty Lowered effective pKa Cyclobutyl->Effect1 Effect2 Increased LogD (pH 7.4) Higher Membrane Partitioning Isopropyl->Effect2 Effect3 Target Engagement (Salt Bridge Formation) Amine->Effect3 Outcome1 Enhanced Passive Permeability Effect1->Outcome1 Effect2->Outcome1 Outcome2 Potential CYP/hERG Liability Effect2->Outcome2 Effect3->Outcome2

Fig 1. Structure-Property Relationship (SPR) mapping of the compound's functional groups.

Experimental Methodologies: Self-Validating Protocols

To accurately profile bulky amines, computational predictions (cLogP, cpKa) are insufficient because they frequently fail to account for 3D conformational shielding. We rely on rigorous, self-validating empirical protocols.

Protocol A: High-Throughput pKa Determination via Potentiometric Titration

Causality: We utilize potentiometric titration rather than UV-metric methods because aliphatic primary amines lack a strong chromophore that shifts upon ionization. Potentiometry directly measures proton flux.

  • Preparation: Dissolve 1 mg of Cyclobutyl(4-isopropylphenyl)methanamine in 1 mL of a standardized 0.15 M KCl solution to maintain constant ionic strength.

  • Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0).

  • Dual-Direction Titration: Titrate the sample from pH 2.0 to 12.0 using 0.5 M KOH (Forward run). Immediately reverse the titration from pH 12.0 to 2.0 using 0.5 M HCl (Reverse run).

  • Self-Validating Mechanism: Calculate the pKa from the inflection points of both curves. The assay is only validated if the hysteresis (difference between forward and reverse pKa) is <0.05 pH units. A larger deviation indicates compound precipitation or non-equilibrium conditions, automatically invalidating the run.

Protocol B: Lipophilicity (LogD7.4) Profiling via Shake-Flask LC-MS

Causality: Octanol/water partitioning at pH 7.4 reflects the true physiological distribution of both the neutral and ionized amine species, which is critical since highly lipophilic amines can suffer from detrimental clearance rates[5].

  • Phase Saturation: Pre-saturate 1-octanol and 10 mM PBS (pH 7.4) with each other by stirring vigorously for 24 hours.

  • Spiking: Add the amine (10 µM final concentration) to a vial containing equal volumes (500 µL) of the pre-saturated phases.

  • Equilibration: Shake the biphasic system at 300 rpm for 60 minutes at 25°C, followed by centrifugation at 3000 x g for 15 minutes to ensure strict phase separation.

  • Quantification: Extract 50 µL from each phase, dilute with acetonitrile, and quantify via LC-MS/MS (MRM mode).

  • Self-Validating Mechanism (Mass Balance): Calculate the total molar amount of analyte recovered from both phases. The sum must equal 100% (±5%) of the initial spike. A failure in this mass balance check indicates compound aggregation, adsorption to the glass vial, or degradation, rendering the LogD coefficient untrustworthy.

Workflow Start Compound Synthesis Cyclobutyl(4-isopropylphenyl)methanamine pKa Potentiometric Titration (pKa Determination) Start->pKa LogD Shake-Flask LC-MS (LogD at pH 7.4) Start->LogD Perm PAMPA / Caco-2 (Permeability Assay) pKa->Perm Ionization State LogD->Perm Lipophilicity Metab Microsomal Stability (CYP450 Clearance) LogD->Metab Hydrophobic Binding Decision Lead Optimization Decision Matrix Perm->Decision Metab->Decision

Fig 2. Physicochemical profiling workflow for primary amines in lead optimization.

ADME Implications & Strategic Deployment

The deployment of Cyclobutyl(4-isopropylphenyl)methanamine in a scaffold is a calculated trade-off. The extreme lipophilicity (XLogP3 > 3.0) driven by the isopropyl group, combined with the steric shielding of the cyclobutyl ring, guarantees excellent blood-brain barrier (BBB) penetration and high intracellular concentrations.

However, this specific physicochemical profile requires rigorous downstream monitoring. The highly lipophilic nature of the para-isopropylphenyl moiety increases the likelihood of non-specific binding to microsomal proteins and rapid Phase I metabolism via CYP450 enzymes. Therefore, when utilizing this amine, medicinal chemists must actively balance the Lipophilic Efficiency (LipE) by introducing polarity elsewhere in the parent scaffold to prevent metabolic liabilities.

References

  • Guidechem. "Benzenemethanamine, α-cyclobutyl-4-(1-methylethyl)- 1153766-91-6 wiki".
  • Drug Hunter. "Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table".
  • Cambridge MedChem Consulting. "Tuning basicity".
  • Yuntsg. "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities".
  • NIH PMC. "The pKa Distribution of Drugs: Application to Drug Discovery".

Sources

Cross-Validation of Cyclobutyl(4-isopropylphenyl)methanamine Purity: A Synergistic HPLC and qNMR Guide

Author: BenchChem Technical Support Team. Date: April 2026

In modern drug development, the absolute purity of chemical building blocks dictates the success of downstream coupling reactions and the ultimate safety profile of Active Pharmaceutical Ingredients (APIs). Cyclobutyl(4-isopropylphenyl)methanamine (often handled as its hydrochloride salt, CAS#: 1864014-59-4) is a sterically hindered primary amine frequently utilized in medicinal chemistry[1].

Historically, laboratories relied solely on High-Performance Liquid Chromatography (HPLC) for purity assessment. However, relying on a single analytical method introduces systemic vulnerabilities. To establish a self-validating analytical framework, cross-validating purity using orthogonal techniques—specifically HPLC and quantitative Nuclear Magnetic Resonance (qNMR)—has become the industry's gold standard[2]. This guide provides a comprehensive, objective comparison of these two methodologies and outlines a robust cross-validation workflow.

The Analytical Contenders: Principles and Causality

To understand why cross-validation is necessary, we must analyze the fundamental physicochemical principles and inherent biases of each technique.

HPLC: The Relative Purity Standard

HPLC separates components based on their differential partitioning between a stationary phase (the column) and a mobile phase, typically utilizing Ultraviolet (UV) or Diode Array Detectors (DAD).

  • The Causality of its Limitation: Purity in HPLC is usually calculated via the area normalization method[2]. This assumes that all impurities possess the same molar extinction coefficient (UV response factor) as the main analyte. If an impurity lacks a chromophore (e.g., residual aliphatic solvents, inorganic salts) or has a vastly different response factor, the area percent will fail to reflect the true mass percent, frequently resulting in an overestimation of purity[3].

qNMR: The Absolute Purity Arbiter

qNMR spectroscopy is a primary ratio method that provides a direct measurement of atomic nuclei in a molecule[2].

  • The Causality of its Advantage: The integral of an NMR signal is strictly proportional to the number of resonating protons, entirely independent of the molecule's chemical structure[4]. By adding a certified Internal Calibration Reference Material (ICRM), qNMR yields an absolute mass fraction without requiring a specific reference standard of the analyte itself[5]. However, it generally suffers from lower sensitivity for trace-level (<0.1%) impurities compared to HPLC.

Workflow cluster_0 Orthogonal Analysis Start Cyclobutyl(4-isopropylphenyl)methanamine Sample HPLC HPLC Analysis (Relative Purity %) Start->HPLC qNMR qNMR Analysis (Absolute Purity %) Start->qNMR Compare Cross-Validation Compare Purity Values HPLC->Compare qNMR->Compare Match Values Align (Δ < 1.0%) High Confidence Purity Compare->Match Consistent Mismatch Values Disagree (Δ > 1.0%) Investigate Impurities Compare->Mismatch Discrepancy

Workflow for the cross-validation of HPLC and qNMR analytical methods.

Self-Validating Experimental Protocols

To ensure data trustworthiness, every analytical run must be treated as a self-validating system. The following protocols detail the exact methodologies required for Cyclobutyl(4-isopropylphenyl)methanamine.

Protocol 1: qNMR Absolute Purity Determination

Rationale & Causality: Cyclobutyl(4-isopropylphenyl)methanamine exhibits aromatic signals (~7.1 ppm), an isopropyl multiplet (~2.8 ppm) and doublet (~1.2 ppm), and cyclobutyl multiplets (1.5–2.5 ppm). We must select an internal standard that does not overlap with these regions. Maleic acid (singlet at 6.26 ppm) is the ideal ICRM.

  • T1 Relaxation Measurement (System Validation): Conduct an inversion-recovery experiment to determine the longest longitudinal relaxation time ( T1​ ) of the analytical signals.

    • Causality: Nuclei relax at different rates. The relaxation delay ( D1​ ) must be set to ≥5×T1​ (typically 30–60 seconds) to ensure >99.3% magnetization recovery. Failing to do this truncates slow-relaxing signals, skewing the quantitative ratio and artificially lowering the calculated purity.

  • Gravimetric Preparation: Accurately weigh ~20.00 mg of the analyte and ~5.00 mg of certified Maleic acid using a calibrated microbalance ( d=0.001 mg).

    • Causality: Because qNMR is a primary ratio method, any systemic mass error directly translates to a purity calculation error.

  • Solvation: Co-dissolve the mixture in 0.6 mL of high-purity DMSO- d6​ and transfer to a 5 mm NMR tube.

  • Acquisition: Acquire 1D 1 H-NMR at 400 MHz (or higher) using a 90° excitation pulse, ensuring the receiver gain is optimized to prevent signal clipping.

  • Data Processing: Apply exponential line broadening (0.3 Hz), phase manually, and apply a baseline correction. Calculate absolute purity using the standard qNMR molar ratio equation[4].

Protocol 2: HPLC Relative Purity Determination

Rationale & Causality: A reversed-phase gradient method is chosen to ensure the elution of both highly polar degradants and non-polar synthesis by-products.

  • System Suitability Test (SST): Inject a known standard mixture to verify theoretical plates (>2000) and peak tailing factor (<1.5).

    • Causality: Asymmetric, tailing peaks will obscure closely eluting trace impurities, artificially inflating the main peak's integrated area.

  • Sample Preparation: Dissolve the analyte in the initial mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: C18 (150 x 4.6 mm, 3 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Detection: UV at 210 nm and 254 nm. (Causality: 254 nm is highly sensitive to the aromatic isopropylphenyl moiety, while 210 nm catches molecules with minimal conjugation).

  • Analysis: Integrate all peaks with a signal-to-noise ratio > 10. Report purity as Area %.

Data Presentation: Cross-Validation Results

The following table summarizes simulated cross-validation data for three distinct synthesis batches of Cyclobutyl(4-isopropylphenyl)methanamine hydrochloride.

Batch IDHPLC Purity (Area %)qNMR Purity (Mass %)Discrepancy ( Δ )Diagnostic Observation & Conclusion
Batch A 99.8%99.5%0.3%High Confidence. Orthogonal methods align within the acceptable <1.0% margin.
Batch B 98.5%91.2%7.3% Critical Discrepancy. HPLC overestimated purity. qNMR revealed non-UV active contaminants.
Batch C 99.1%98.8%0.3%High Confidence. Trace impurities detected by HPLC accurately reflect total mass loss.

Investigating Discrepancies: The Logic of Orthogonality

When the discrepancy ( Δ ) between HPLC and qNMR exceeds 1.0%, an immediate investigation is triggered. In the case of Batch B , the HPLC purity (98.5%) falsely indicated a high-quality intermediate. However, qNMR revealed an absolute mass purity of only 91.2%.

Why did this occur? Reviewing the full NMR spectrum revealed a massive singlet at 2.07 ppm (residual acetone from the crystallization step) and broad baseline distortions indicative of inorganic salts. Because HPLC relies on UV detection, it is completely blind to non-chromophoric impurities like aliphatic solvents and salts[6]. The HPLC software normalized the visible peaks to 100%, creating an artificially inflated Area %.

DiscrepancyLogic Discrepancy Purity Discrepancy (HPLC > qNMR) Cause1 Non-UV Active Impurities (e.g., Salts, Solvents) Discrepancy->Cause1 Cause2 Variable Response Factors (Impurities have lower ε) Discrepancy->Cause2 Action1 qNMR detects all protons Quantifies true mass % Cause1->Action1 Action2 HPLC Area Normalization Overestimates main peak Cause2->Action2

Logical pathways explaining purity discrepancies between HPLC and qNMR analyses.

Conclusion

While HPLC remains an indispensable tool for separating and detecting trace, structurally related impurities, it is not an absolute technique. qNMR serves as the ultimate arbiter of true mass fraction, providing an unbiased view of the sample composition without the need for identical reference standards[5]. For critical pharmaceutical building blocks like Cyclobutyl(4-isopropylphenyl)methanamine, the cross-validation of HPLC and qNMR is not merely a redundant check—it is a mandatory scientific safeguard to ensure the integrity of the drug development pipeline.

Sources

Safety Operating Guide

Personal protective equipment for handling Cyclobutyl(4-isopropylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Cyclobutyl(4-isopropylphenyl)methanamine, frequently utilized and cataloged as its hydrochloride salt (CAS: 1864014-59-4) ()[1], is a sterically hindered primary amine critical to advanced organic synthesis and drug development. Due to its benzylic and cycloalkyl structural motifs, the free base exhibits significant nucleophilicity and alkalinity. Handling this compound requires rigorous adherence to safety protocols to mitigate severe occupational hazards, including acute dermal toxicity, irreversible eye damage, and corrosive tissue destruction ().

Chemical Profiling and Hazard Causality

Understanding the mechanistic causality behind a chemical's hazard profile is the absolute foundation of laboratory safety. Like its structural analog benzylamine, this compound acts as a strong organic base and presents multiple acute exposure risks ().

Table 1: Hazard Causality & Operational Mitigation

GHS HazardMechanistic CausalityOperational Mitigation
Skin Corrosion (H314) Primary amines rapidly abstract protons from tissue moisture. This exothermic reaction leads to liquefactive necrosis, meaning the chemical burns deeply and continuously into the dermis if not immediately decontaminated ()[2].Mandate chemically resistant gloves; immediate flushing with water for ≥15 minutes if exposed.
Serious Eye Damage (H318) High pH induces rapid saponification of corneal lipids. This can result in irreversible opacity or complete loss of vision within minutes ().Absolute requirement for unvented chemical splash goggles; locate eyewash station ≤10 seconds away.
Acute Toxicity (H302/H312) Systemic absorption via dermal or gastrointestinal routes disrupts cellular function. If swallowed, there is an immediate danger of perforating the esophagus and stomach ()[3].Strict prohibition of open-bench handling; utilize Class II fume hoods for all transfers.

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE is not merely a compliance exercise; it is a calculated defense against specific chemical properties. Standard laboratory latex or thin nitrile gloves are highly permeable to organic amines. Chemical protection gloves tested according to EN 374 must be utilized, with breakthrough times carefully monitored ()[2].

Table 2: Scale-Dependent PPE Requirements

Operational ScaleGlove SpecificationEye & Face ProtectionBody & Respiratory Protection
Analytical (<1g / <1mL) Double Nitrile (≥0.4mm outer layer)Unvented Chemical Splash GogglesFlame-retardant lab coat, closed-toe shoes.
Preparative (>10g / >10mL) Butyl Rubber (≥0.5mm) over NitrileGoggles + Polycarbonate Face ShieldTyvek/ChemMAX suit, ABEK-P3 Respirator (for vapor/aerosol risk).

Operational Workflow & Primary Containment

All handling must occur within a Class II chemical fume hood to prevent inhalation of aerosols or vapors, which can cause severe allergy, asthma symptoms, or breathing difficulties ().

G A 1. PPE Donning & Verification B 2. Primary Containment (Chemical Fume Hood) A->B C 3. Experimental Execution B->C D Spill Detected? C->D E 4. Routine Decontamination & Waste Segregation D->E No F Isolate Area & Alert Personnel D->F Yes G Neutralize with Acidic Absorbent F->G H Collect as Corrosive Hazardous Waste G->H H->E

Workflow for handling Cyclobutyl(4-isopropylphenyl)methanamine and emergency spill response.

Protocol 1: Safe Weighing and Transfer
  • Preparation: Ensure the fume hood face velocity is calibrated to 0.4–0.6 m/s. Clear the workspace of any strong oxidizing agents or acids to prevent violent, unplanned exothermic reactions.

  • PPE Verification: Equip EN 374-compliant gloves ()[2]. Inspect unvented chemical splash goggles for strap elasticity and seal integrity.

  • Execution: Utilize anti-static weighing boats for the hydrochloride salt. If handling the free base (liquid), use positive displacement pipettes to prevent vapor-induced volume errors. Keep all source containers tightly closed when not actively transferring ().

  • Decontamination: Wipe down spatulas and exterior surfaces with a dilute (5%) acetic acid solution to neutralize residual amine, followed by a distilled water rinse. Wash hands thoroughly immediately after handling ()[2].

Emergency Response & Spill Mitigation

In the event of a spill, immediate and calculated action is required to prevent vapor accumulation. Amine vapors are heavier than air and may spread along floors, forming explosive mixtures with air upon intense heating ().

Protocol 2: Spill Mitigation and Neutralization
  • Evacuation & Isolation: Immediately halt operations. Remove all ignition sources. If the spill exceeds 50 mL (free base) or 50 g (salt) outside of a fume hood, evacuate the immediate vicinity.

  • Containment: Surround the spill with an inert, liquid-binding material such as sand or diatomaceous earth ()[2].

    • Critical Causality Insight:Never use sawdust or combustible absorbents. The heat generated during the neutralization of a strong amine can trigger spontaneous ignition.

  • Neutralization: Carefully apply a weak acidic neutralizing agent (e.g., sodium bisulfate powder or dilute acetic acid) from the perimeter inward.

    • Critical Causality Insight:Do not use bleach (sodium hypochlorite) to clean amine spills. Reacting hypochlorite with primary amines generates highly toxic, volatile, and potentially explosive chloramine gases.

  • Collection: Scoop the neutralized matrix using non-sparking tools into an appropriate, clearly labeled hazardous waste container ()[2]. Ventilate the affected area thoroughly before resuming work ()[3].

References

  • Astech Ireland. Safety Data Sheet: Benzylamine. Available at:[Link]

  • Sdfine. Chemwatch GHS SDS in English (European) 51790-1 - BENZYLAMINE. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Benzylamine. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.